Rineterkib hydrochloride
Description
The exact mass of the compound Unii-8RS453rbhm is 613.10670 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrF3N5O2.ClH/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H/t13-,20-,21+,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUJMQIKTCOSFK-XKNHYIDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1715025-34-5 | |
| Record name | Rineterkib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715025345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Rineterkib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on rineterkib hydrochloride. Specific quantitative data such as IC50 and Ki values, as well as detailed proprietary experimental protocols, are not fully available in the public domain and are therefore not included in this guide.
Introduction
This compound, also known as LTT462, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[3] Rineterkib has shown potential as an antineoplastic agent in preclinical studies and has been investigated in early-phase clinical trials for the treatment of solid tumors harboring MAPK pathway alterations, such as those with BRAF and KRAS mutations.[1][4] This guide provides a comprehensive overview of the mechanism of action of this compound based on available scientific literature.
Core Mechanism of Action: Targeting the MAPK Signaling Pathway
This compound's primary mechanism of action is the inhibition of the terminal kinases in the MAPK cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][1][2][3] Some evidence also suggests that it may inhibit RAF kinases, which are upstream activators of MEK.[1][4]
The RAS-RAF-MEK-ERK Signaling Cascade
The MAPK/ERK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases). Finally, activated MEK1/2 phosphorylate and activate ERK1/2.
Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that drive cell proliferation, survival, and differentiation.[4] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled tumor growth.
Rineterkib's Point of Intervention
Rineterkib directly binds to and inhibits the kinase activity of ERK1 and ERK2.[3] By targeting the final step in this cascade, rineterkib prevents the phosphorylation of downstream ERK substrates. This blockade of ERK signaling leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[2][3]
The dual inhibition of both ERK and potentially RAF provides a more comprehensive blockade of the MAPK pathway.[1][4] This is particularly relevant in the context of acquired resistance to upstream inhibitors (e.g., RAF or MEK inhibitors), where pathway reactivation can occur. By targeting ERK directly, rineterkib can overcome resistance mechanisms that involve mutations or feedback loops upstream of ERK.[3]
References
LTT-462 ERK1/2 Inhibitor: A Technical Overview of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTT-462, also known as Rineterkib, is an orally available small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical serine/threonine kinases that act as the terminal nodes of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in a wide array of human cancers, often driven by mutations in upstream components such as RAS and BRAF.[3][4] By inhibiting ERK1/2, LTT-462 aims to block the downstream signaling required for cancer cell proliferation and survival, offering a potential therapeutic strategy for tumors harboring MAPK pathway alterations.[2] Preclinical studies have demonstrated the activity of LTT-462 in multiple cancer cell lines and xenograft models with activated MAPK pathways.[1][5][6] This document provides a comprehensive overview of the available preclinical data on LTT-462, including its mechanism of action, and outlines typical experimental protocols used to evaluate such inhibitors.
Core Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and survival. In many cancers, mutations in genes such as KRAS, NRAS, and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.
LTT-462 directly targets and inhibits the kinase activity of ERK1 and its close homolog ERK2. This inhibition prevents the phosphorylation of downstream ERK substrates, thereby blocking the propagation of oncogenic signals. A key pharmacodynamic marker used to assess the biological activity of LTT-462 is the expression of DUSP6, a dual-specificity phosphatase that is a downstream target of ERK signaling and acts in a negative feedback loop.[6] Reduction in DUSP6 expression serves as an indicator of successful target engagement by LTT-462.
Preclinical Efficacy of LTT-462
While specific quantitative data from primary preclinical research publications on LTT-462 are not extensively available in the public domain, clinical trial documentation and reviews consistently report its preclinical activity in various cancer models.
In Vitro Activity
LTT-462 has demonstrated efficacy in a broad range of human cancer cell lines driven by the MAPK pathway.[3] This includes models with activating mutations in KRAS, NRAS, and BRAF. The primary endpoint in these in vitro studies is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell viability or proliferation.
Table 1: Representative In Vitro Cellular Viability Data for an ERK1/2 Inhibitor (Note: The following data are illustrative for a typical ERK1/2 inhibitor and are not specific to LTT-462 due to the lack of publicly available data. The cell lines listed are examples of those with known MAPK pathway alterations.)
| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | Data not available |
| SK-MEL-2 | Malignant Melanoma | NRAS Q61R | Data not available |
| HCT116 | Colorectal Carcinoma | KRAS G13D | Data not available |
| Calu-6 | Non-Small Cell Lung Carcinoma | KRAS Q61K | Data not available |
| IPC-298 | Malignant Melanoma | BRAF V600E | Data not available |
In Vivo Activity
The anti-tumor activity of LTT-462 has been confirmed in in vivo xenograft models.[1] These studies typically involve implanting human cancer cells into immunocompromised mice and then treating the mice with the investigational drug. The primary endpoint is often tumor growth inhibition (TGI). While one source mentions that Rineterkib (LTT-462) significantly reduces tumor volume in the Calu-6 human NSCLC subcutaneous tumor xenograft model in mice, specific quantitative TGI values, dosing regimens, and detailed study designs have not been publicly disclosed.
Table 2: Representative In Vivo Efficacy Data for an ERK1/2 Inhibitor in Xenograft Models (Note: This table illustrates the type of data expected from in vivo studies of an ERK1/2 inhibitor. The specific models and data are not available for LTT-462.)
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| A375 | Malignant Melanoma | Data not available | Data not available |
| Calu-6 | Non-Small Cell Lung Carcinoma | Data not available | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of LTT-462 have not been published. However, based on standard practices for the development of kinase inhibitors, the following methodologies are typically employed.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of LTT-462 or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Xenograft Study
This type of study assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives LTT-462 via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Conclusion
LTT-462 is a promising ERK1/2 inhibitor with demonstrated preclinical activity in cancer models characterized by an activated MAPK pathway. Its mechanism of action, centered on the terminal node of this critical signaling cascade, provides a strong rationale for its development in tumors with RAS and BRAF mutations. While the publicly available data confirms its preclinical proof-of-concept, a detailed quantitative understanding of its potency and in vivo efficacy is limited by the lack of published primary research. The information presented here provides a framework for understanding the preclinical profile of LTT-462 based on the available information and standard practices in the field of oncology drug discovery. Further disclosure of detailed preclinical data from the developing parties will be necessary for a complete and comparative assessment of this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ltt462 - My Cancer Genome [mycancergenome.org]
- 3. Kura Oncology Announces Three Presentations at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/46853 [onderzoekmetmensen.nl]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to the RAF-MEK-ERK Signaling Pathway and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific compound designated "ERK-IN-1" is limited. This guide provides a comprehensive overview of the RAF-MEK-ERK signaling pathway and its inhibition by potent and selective ERK inhibitors, using publicly available data for well-characterized compounds as representative examples. The experimental protocols and data presented herein are based on established methodologies for evaluating inhibitors of the ERK signaling pathway.
Introduction to the RAF-MEK-ERK Signaling Pathway
The Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many human cancers.[3]
The pathway is initiated by the activation of cell surface receptors, which leads to the activation of the small GTPase RAS.[2] Activated RAS recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF).[2] RAF kinases then phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases.[2] Finally, activated MEK phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2 on specific threonine and tyrosine residues.[2] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[4]
Given its central role in cancer, the RAF-MEK-ERK pathway is a major target for therapeutic intervention. While inhibitors targeting RAF and MEK have been successfully developed, resistance often emerges through reactivation of ERK signaling.[3] This has spurred the development of direct ERK1/2 inhibitors as a promising therapeutic strategy.[2][3]
Quantitative Analysis of Representative ERK Inhibitors
The potency and selectivity of ERK inhibitors are critical parameters evaluated during drug development. This is typically quantified through biochemical and cell-based assays. Below are tables summarizing publicly available data for several well-characterized, potent, and selective ERK inhibitors.
Table 1: Biochemical Potency of Representative ERK Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type |
| Temuterkib (LY3214996) | ERK1, ERK2 | 5 | Biochemical Assay |
| Ulixertinib (BVD-523) | ERK2 | <0.3 | Biochemical Assay |
| SCH772984 | ERK1, ERK2 | 4, 1 | Biochemical Assay |
| ERK5-IN-1 | ERK5 | 162 | Biochemical Assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Data compiled from publicly available sources.[5][6]
Table 2: Cellular Activity of Representative ERK Inhibitors
| Compound | Cell Line | Cellular Endpoint | EC50 (nM) |
| Temuterkib (LY3214996) | BRAF/RAS mutant cancer cells | p-RSK1 inhibition | Potent inhibition observed |
| Ulixertinib (BVD-523) | A375 melanoma cells | p-RSK inhibition | Potent inhibition observed |
| ERK5-IN-1 | - | EGF-induced ERK5 autophosphorylation | 90 |
EC50 values represent the concentration of the inhibitor required to produce 50% of its maximal effect in a cell-based assay. Data compiled from publicly available sources.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ERK pathway inhibitors. The following sections provide protocols for key experiments.
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERK kinase.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
ATP (at or near the Km for the kinase)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test compound (e.g., ERK-IN-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 20 nL) of the compound dilutions to the assay plate.
-
Add the ERK enzyme to all wells except for the negative control wells.
-
Incubate the enzyme and compound for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[7][8]
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-ERK (p-ERK) in Cultured Cells
This widely used method assesses the ability of an inhibitor to block ERK activation in a cellular context by measuring the levels of phosphorylated ERK.
Materials:
-
Cultured cells (e.g., A375 melanoma cells with a BRAF mutation)
-
Cell culture medium and supplements
-
Test compound (e.g., ERK-IN-1)
-
Growth factor (e.g., EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[9]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF at a pre-determined EC80 concentration) for a short period (e.g., 15 minutes) to induce ERK phosphorylation.[10]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[9][11]
-
Quantify the band intensities using densitometry software.
Cell Viability Assay
This assay determines the effect of the ERK inhibitor on cell proliferation and survival.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Test compound (e.g., ERK-IN-1)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[12]
Visualizing the ERK-IN-1 RAF Kinase Inhibition Pathway
Diagrams created using Graphviz (DOT language) are provided below to illustrate key aspects of the RAF-MEK-ERK signaling pathway and its inhibition.
Caption: The canonical RAF-MEK-ERK signaling cascade.
Caption: Mechanism of action of a direct ERK inhibitor.
Caption: Experimental workflow for Western blot analysis of p-ERK.
In Vivo Studies
Preclinical in vivo studies are essential to evaluate the efficacy and safety of ERK inhibitors in a whole-organism context. These studies often utilize mouse xenograft models where human cancer cells are implanted into immunocompromised mice.
Typical In Vivo Study Design:
-
Model Selection: Choose a relevant cancer cell line with a known MAPK pathway mutation (e.g., BRAF or KRAS mutant) to establish xenografts in mice.
-
Dosing and Administration: Determine the optimal dose and route of administration (e.g., oral gavage) for the test compound based on pharmacokinetic and pharmacodynamic studies.
-
Treatment Groups: Include a vehicle control group, a group treated with the test compound, and potentially a positive control group with a known ERK inhibitor.[13]
-
Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. At the end of the study, tumors can be excised and weighed.
-
Pharmacodynamic Analysis: Collect tumor and blood samples at various time points to assess the levels of p-ERK and other downstream markers to confirm target engagement.[14]
-
Toxicity Evaluation: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and analysis of major organs.
Conclusion
Direct inhibition of ERK1/2 is a clinically relevant strategy for the treatment of cancers with a dysregulated MAPK pathway, particularly those that have developed resistance to upstream inhibitors. This guide has provided an overview of the RAF-MEK-ERK signaling pathway, quantitative data for representative ERK inhibitors, detailed experimental protocols for their evaluation, and visualizations of the key concepts. A thorough understanding of these principles and methodologies is crucial for the successful development of novel and effective ERK-targeting therapies.
References
- 1. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ERK1 Kinase Enzyme System [promega.jp]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Rineterkib Hydrochloride: A Novel ERK1/2 Inhibitor for BRAF-Mutant Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rineterkib hydrochloride (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] The MAPK pathway, frequently dysregulated in various cancers, plays a crucial role in cell proliferation, differentiation, and survival.[1][2] In non-small cell lung cancer (NSCLC), mutations in the BRAF gene can lead to constitutive activation of this pathway, driving tumorigenesis. Rineterkib has also been shown to inhibit RAF.[3][4] By inhibiting ERK1/2, rineterkib offers a therapeutic strategy to counteract the effects of upstream mutations in the MAPK cascade, including those in BRAF. This document provides a comprehensive overview of the preclinical and clinical data available for this compound in the context of BRAF-mutant NSCLC.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes.[2] In BRAF-mutant NSCLC, a mutation in the BRAF protein leads to its constitutive activation, resulting in persistent downstream signaling through MEK and subsequently ERK. Activated ERK then phosphorylates numerous cytoplasmic and nuclear substrates, promoting cell proliferation and survival.[2]
This compound acts as a direct inhibitor of ERK1 and ERK2, preventing their phosphorylation of downstream targets.[1] This intervention at the final step of the cascade is significant as it can potentially overcome resistance mechanisms that may arise from upstream pathway reactivation.[1]
Clinical Development in BRAF-Mutant NSCLC
This compound has been investigated in combination with the pan-RAF inhibitor naporafenib in a Phase Ib clinical trial (NCT02974725) for patients with advanced or metastatic KRAS- or BRAF-mutant NSCLC.[5]
Efficacy Data
The antitumor activity of the naporafenib and rineterkib combination in patients with BRAF-mutant NSCLC has been reported.
| Clinical Trial | Patient Population | Treatment | Key Efficacy Outcomes |
| NCT02974725 (Phase Ib) [5] | BRAFnon-V600-mutant NSCLC | Naporafenib + Rineterkib | Partial Response (PR) observed in 2 patients. |
| Retrospective Analysis | BRAFnon-V600E-mutant NSCLC | Naporafenib + Rineterkib | Durable responses observed in 2 patients with Progression-Free Survival (PFS) of 9.2 and 10 months. |
Safety and Tolerability
The safety profile of the naporafenib and rineterkib combination was evaluated in the NCT02974725 study.
| Clinical Trial | Total NSCLC Patients Treated | Recommended Dose for Expansion (RDE) | Most Frequent Grade ≥ 3 Treatment-Related Adverse Event |
| NCT02974725 (Phase Ib) [5] | 101 | Naporafenib 400 mg BID + Rineterkib 200 mg QD | Increased lipase (7.9% of patients).[5] |
Recruitment for this trial was halted for business reasons and not due to safety concerns.
Pharmacodynamics
On-target activity of the combination was assessed by measuring changes in DUSP6 mRNA levels, a downstream effector of the MAPK pathway.
| Clinical Trial | Pharmacodynamic Marker | Result |
| NCT02974725 (Phase Ib) [5] | Median reduction in DUSP6 mRNA levels from baseline | 45.5%[5] |
Preclinical Studies
Preclinical investigations have demonstrated the activity of rineterkib in cancer models with MAPK pathway alterations.
In Vivo Xenograft Model
A study utilizing a human NSCLC subcutaneous tumor xenograft model in mice provided evidence of rineterkib's in vivo efficacy.
Experimental Protocol:
-
Animal Model: Calu-6 human NSCLC subcutaneous tumor xenograft model in mice.[3][4]
-
Treatment Groups:
-
Primary Endpoint: Tumor volume reduction.
-
Results: Rineterkib treatment significantly reduced tumor volume in this model.[3][4]
Logical Framework for Rineterkib's Therapeutic Rationale
The therapeutic strategy for employing rineterkib in BRAF-mutant NSCLC is based on a clear logical progression from the underlying genetic alteration to the desired clinical outcome.
References
- 1. medkoo.com [medkoo.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Rineterkib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rineterkib hydrochloride, also known as LTT462, is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to support further research and development in this area.
Introduction
The RAS-RAF-MEK-ERK cascade, a component of the MAPK signaling pathway, is frequently activated in various malignancies through mutations in genes such as BRAF and KRAS. While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, the development of resistance, often through reactivation of the ERK signaling, remains a significant challenge. Direct inhibition of ERK1/2 presents a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This compound has emerged as a potent and selective inhibitor of ERK1/2, demonstrating anti-tumor activity in preclinical models and advancing into clinical trials for various solid tumors and hematological malignancies.
Discovery
The discovery of this compound stemmed from a focused effort to identify novel, potent, and selective inhibitors of ERK1/2. The development process likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize for potency, selectivity, and pharmacokinetic properties.
Lead Optimization
While specific details of the lead optimization process are proprietary, the chemical structure of Rineterkib suggests a rational design approach targeting the ATP-binding pocket of the ERK kinases. Key structural features likely contribute to its high affinity and selectivity.
Synthesis of this compound
The chemical synthesis of Rineterkib, as described in patent WO2015066188A1 (example 184), involves a multi-step process. A detailed, step-by-step experimental protocol for the synthesis of the active pharmaceutical ingredient is outlined below.
Experimental Protocol: Synthesis of 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)-2-pyrazinyl)-N-((1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl)-2-fluorobenzamide (Rineterkib)
A detailed, step-by-step synthesis protocol would be presented here if publicly available. The patent literature (WO2015066188A1, example 184) provides the foundational information for the synthesis of Rineterkib. The process involves the coupling of key intermediates, which are themselves synthesized through multi-step sequences. The final step typically involves the formation of the hydrochloride salt.
General Workflow for Synthesis:
Caption: General synthetic workflow for this compound.
Mechanism of Action
This compound is a direct and potent inhibitor of the serine/threonine kinases ERK1 and ERK2. By binding to the ATP pocket of these enzymes, it prevents their phosphorylation of downstream substrates. This leads to the blockade of the MAPK signaling cascade, ultimately resulting in the inhibition of tumor cell proliferation and survival.
MAPK/ERK Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Preclinical Data
In Vitro Activity
Rineterkib has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring MAPK pathway alterations.
Table 1: In Vitro Anti-proliferative Activity of Rineterkib (Representative Data)
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | Data not publicly available |
| HT-29 | Colorectal Cancer | BRAF V600E | Data not publicly available |
| HCT116 | Colorectal Cancer | KRAS G13D | Data not publicly available |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | Data not publicly available |
| Additional cell lines | ... | ... | ... |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of Rineterkib.
Table 2: In Vivo Efficacy of Rineterkib in a Xenograft Model
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| Calu-6 (NSCLC) Xenograft | Rineterkib (50 mg/kg, p.o.) | Daily | Significant |
| Calu-6 (NSCLC) Xenograft | Rineterkib (75 mg/kg, p.o.) | Daily | Significant |
Note: The term "Significant" indicates a statistically significant reduction in tumor volume compared to vehicle control as reported in preclinical studies. Specific quantitative values for tumor growth inhibition are not consistently reported in publicly available sources.
Experimental Protocols
5.3.1. In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of Rineterkib against ERK1 and ERK2 kinases.
-
Methodology: A typical in vitro kinase assay would involve incubating recombinant human ERK1 or ERK2 with a specific substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of Rineterkib. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (³²P-ATP) or fluorescence-based detection.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a typical in vitro ERK1/2 kinase assay.
5.3.2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of Rineterkib on cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with a range of Rineterkib concentrations for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Workflow for MTT Assay:
Caption: General workflow for a cell viability (MTT) assay.
Clinical Development
This compound has been evaluated in clinical trials for its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors and myelofibrosis.
Phase I Study in Advanced Solid Tumors (NCT02711345)
A first-in-human, open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of Rineterkib in patients with advanced solid tumors harboring MAPK pathway alterations.
Table 3: Summary of Phase I Study (NCT02711345) Results
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 400 mg once daily (QD) and 150 mg twice daily (BID) |
| Common Treatment-Related Adverse Events (TRAEs) (>30%) | Diarrhea, Nausea |
| Most Common Grade 3/4 TRAE | Retinopathy |
| Preliminary Efficacy | Stable disease observed in 12% of patients. One unconfirmed partial response in a patient with BRAF-mutant cholangiocarcinoma. |
ADORE Platform Study in Myelofibrosis (NCT04097821)
Rineterkib was one of the novel agents investigated in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis who had a suboptimal response to ruxolitinib alone. The study aimed to assess the safety and efficacy of these combinations. While the primary publications from this platform trial have focused on other agents in the study, it confirms the clinical investigation of Rineterkib in this hematological malignancy.
Conclusion
This compound is a promising, orally bioavailable inhibitor of ERK1/2 with demonstrated preclinical activity and a manageable safety profile in early clinical trials. Its mechanism of action, directly targeting the terminal kinase in the MAPK pathway, provides a strong rationale for its development as a single agent or in combination with other targeted therapies to overcome resistance mechanisms. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various oncological indications. This technical guide provides a foundational resource for researchers and clinicians working on the development of ERK inhibitors and the broader field of targeted cancer therapy.
LTT-462: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTT-462 is an orally administered small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are crucial mediators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for LTT-462, primarily derived from a first-in-human Phase I clinical trial in patients with advanced solid tumors harboring MAPK pathway alterations (NCT02711345).
Mechanism of Action
LTT-462 exerts its anti-neoplastic activity by directly binding to and inhibiting the kinase activity of ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, thereby disrupting the propagation of growth and survival signals within the MAPK cascade. The intended therapeutic effect is the inhibition of tumor cell proliferation and the induction of apoptosis in cancers dependent on this pathway.
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of LTT-462.
Pharmacokinetics
Pharmacokinetic properties of LTT-462 were evaluated in a Phase I, open-label, dose-escalation study. Patients with advanced solid tumors received oral doses of LTT-462 ranging from 45 mg to 600 mg once daily (QD) and 150 mg to 200 mg twice daily (BID).[1]
Absorption and Exposure
-
Dose-Proportionality: An increase in plasma peak drug concentration (Cmax) and overall drug exposure (AUC) was observed with increasing doses from 45 mg to 450 mg QD.[1]
-
Saturation of Absorption: At the 600 mg QD dose level, drug exposure was lower than anticipated, suggesting a potential saturation of absorption at higher doses.[1]
Quantitative Pharmacokinetic Parameters
While the Phase I clinical trial collected data on key pharmacokinetic parameters, specific quantitative values for Cmax, Tmax, AUC, elimination half-life (T1/2), and clearance have not been publicly disclosed in available literature. The following table summarizes the intended pharmacokinetic parameters for collection as per the clinical trial protocol.
| Parameter | Description | Data Status |
| Cmax | Maximum (peak) plasma concentration | Collected, not publicly available |
| Tmax | Time to reach maximum (peak) plasma concentration | Collected, not publicly available |
| AUC | Area under the plasma concentration-time curve | Collected, not publicly available |
| T1/2 | Elimination half-life | Collected, not publicly available |
| CL/F | Apparent total clearance of the drug from plasma after oral administration | To be determined |
| Vz/F | Apparent volume of distribution during the terminal phase after oral administration | To be determined |
Experimental Protocol: Pharmacokinetic Analysis
The protocol for the Phase I trial (NCT02711345) stipulated the collection of serial blood samples for pharmacokinetic analysis. A generalized workflow for such an analysis is as follows:
Caption: Generalized experimental workflow for pharmacokinetic analysis.
Pharmacodynamics
The pharmacodynamic effects of LTT-462 were assessed by measuring the modulation of a downstream biomarker of ERK1/2 activity.
Biomarker of Target Engagement
-
DUSP6: Dual specificity phosphatase 6 (DUSP6) is a phosphatase that specifically dephosphorylates and inactivates ERK1/2, and its expression is induced by ERK1/2 activity as part of a negative feedback loop. Therefore, a reduction in DUSP6 expression serves as a reliable pharmacodynamic marker of ERK1/2 inhibition.
-
Clinical Findings: In the Phase I trial, treatment with LTT-462 led to a reduction in DUSP6 expression relative to baseline in most evaluated patients, confirming target engagement and inhibition of the ERK1/2 pathway.[1]
Quantitative Pharmacodynamic Data
Specific quantitative data on the percentage of DUSP6 reduction at different dose levels of LTT-462 are not currently available in the public domain.
| Biomarker | Tissue | Method | Finding |
| DUSP6 Expression | Tumor Biopsies | Not specified (likely IHC or qPCR) | Reduction observed post-treatment |
| DUSP6 Levels | Blood Samples | Not specified (likely qPCR on PBMCs) | Reduction observed post-treatment |
Experimental Protocol: Pharmacodynamic Analysis
The clinical trial protocol involved the collection of pre- and post-treatment tumor biopsies and blood samples for the assessment of DUSP6 expression. A typical workflow for this analysis is outlined below.
Caption: Experimental workflow for pharmacodynamic assessment of DUSP6.
Clinical Safety and Tolerability
In the Phase I dose-escalation study involving 65 patients, LTT-462 was found to be generally well-tolerated.[1]
-
Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and 150 mg twice daily (BID).[1]
-
Common Adverse Events: The most frequently reported treatment-related adverse events (TRAEs) were diarrhea (38%) and nausea (34%).[1]
-
Grade 3/4 Adverse Events: Grade 3 or 4 TRAEs were reported in 29% of patients, with retinopathy being the most common (6%).[1]
Summary and Future Directions
LTT-462 is a promising oral ERK1/2 inhibitor that has demonstrated target engagement and a manageable safety profile in early clinical development. Pharmacokinetic data indicate dose-dependent exposure with potential saturation at high doses. Pharmacodynamic studies have confirmed on-target activity through the reduction of the biomarker DUSP6. While limited single-agent clinical activity was observed, with stable disease being the best overall response in the Phase I trial, further investigation is warranted. An ongoing clinical trial is evaluating LTT-462 in combination with the RAF inhibitor, LXH254, in non-small cell lung cancer and melanoma, which may unlock synergistic anti-tumor effects and broaden the therapeutic potential of this agent.[1] The public release of more detailed quantitative pharmacokinetic and pharmacodynamic data from the Phase I study will be crucial for a more complete understanding of LTT-462's clinical profile and for guiding future development.
References
In Vitro Antiproliferative Activity of Rineterkib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rineterkib hydrochloride (also known as LTT-462 and ERK-IN-1) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it acts as a potent inhibitor of both Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and RAF kinases.[1] Dysregulation of the MAPK/ERK pathway is a frequent driver of cellular proliferation in a variety of human cancers, making it a key target for therapeutic intervention. Rineterkib has demonstrated preclinical activity in multiple cancer models with activating mutations in the MAPK pathway, including KRAS-mutant and BRAF-mutant non-small cell lung cancer (NSCLC), pancreatic cancer, colorectal cancer (CRC), and ovarian cancer.[1][2] This technical guide provides an in-depth overview of the in vitro antiproliferative activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[3] In many cancers, mutations in upstream components like RAS and RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.
This compound exerts its antiproliferative effects by directly inhibiting two key kinases within this pathway: RAF and ERK1/2.[1] By binding to and inhibiting ERK1/2, Rineterkib prevents the phosphorylation of downstream substrates, thereby blocking the propagation of pro-proliferative signals.[3] This dual inhibition of both RAF and ERK may offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with inhibitors that target only upstream components.
Caption: Rineterkib inhibits the MAPK pathway at RAF and ERK1/2.
Quantitative Data on Antiproliferative Activity
While preclinical studies have confirmed the activity of this compound in various cancer models, specific quantitative data on its in vitro antiproliferative activity, such as IC50 values across a broad panel of cancer cell lines, are not extensively available in the public domain. The tables below are presented as templates for the structured presentation of such data as it becomes available.
Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Assay Method | Reference |
| e.g., A549 | Lung Adenocarcinoma | KRAS | Data not available | MTT Assay | |
| e.g., HT-29 | Colorectal Adenocarcinoma | BRAF | Data not available | MTT Assay | |
| e.g., PANC-1 | Pancreatic Carcinoma | KRAS | Data not available | MTT Assay | |
| e.g., SK-OV-3 | Ovarian Adenocarcinoma | HER2+, PIK3CA | Data not available | MTT Assay | |
| e.g., Calu-6 | Non-Small Cell Lung Cancer | KRAS | Data not available | MTT Assay |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ERK1 | Data not available | Biochemical | |
| ERK2 | Data not available | Biochemical | |
| B-RAF | Data not available | Biochemical | |
| C-RAF | Data not available | Biochemical |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the in vitro antiproliferative activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Rineterkib Hydrochloride: A Deep Dive into Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib hydrochloride, also known as LTT-462, is a potent and selective, orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, ERK1 and ERK2 are critical regulators of cell proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Rineterkib has also been reported to inhibit RAF kinase activity.[1][2][3] This technical guide provides a comprehensive overview of the target binding affinity and selectivity of this compound, based on available preclinical data.
Core Concepts: Target Binding and Selectivity
The efficacy of a targeted therapy like this compound is determined by two key parameters: its affinity for the intended target and its selectivity over other related and unrelated proteins. High affinity ensures that the drug can effectively inhibit the target at physiologically relevant concentrations, while high selectivity minimizes off-target effects, thereby reducing potential toxicity.
Target Binding Affinity of this compound
In the absence of specific public data, a hypothetical representation of typical binding affinities for a potent ERK1/2 inhibitor is provided below for illustrative purposes.
Table 1: Hypothetical Target Binding Affinity of this compound
| Target | Assay Type | IC50 (nM) |
| ERK1 | Biochemical | < 10 |
| ERK2 | Biochemical | < 10 |
| BRAF | Biochemical | 50 - 100 |
| CRAF | Biochemical | 50 - 100 |
Note: These values are hypothetical and intended to represent the profile of a potent ERK1/2 inhibitor. Actual values for this compound would need to be obtained from specific experimental data.
Selectivity Profile of this compound
The selectivity of this compound is a critical aspect of its therapeutic potential. An ideal inhibitor would potently inhibit ERK1 and ERK2 while showing minimal activity against other kinases, particularly those with high structural similarity. As rineterkib has also been noted to inhibit RAF kinases, understanding its relative potency against these and other kinases is crucial.
A comprehensive kinase selectivity panel is typically used to assess the specificity of a compound. This involves testing the inhibitor against a large number of purified kinases at a fixed concentration.
Table 2: Hypothetical Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase Family | Representative Kinases | % Inhibition |
| CMGC (CDK, MAPK, GSK3, CLK) | ERK1 | > 95% |
| ERK2 | > 95% | |
| CDK2/cyclin A | < 10% | |
| GSK3β | < 10% | |
| TKL (Tyrosine Kinase-Like) | BRAF | 70 - 90% |
| CRAF | 70 - 90% | |
| MLK1 | < 20% | |
| STE (Sterile Homology) | MEK1 | < 5% |
| MEK2 | < 5% | |
| AGC (PKA, PKG, PKC) | PKA | < 5% |
| PKCα | < 5% | |
| CAMK (Calcium/Calmodulin-dependent) | CAMK2α | < 5% |
| TK (Tyrosine Kinase) | SRC | < 10% |
| ABL1 | < 10% |
Note: This table represents a hypothetical selectivity profile for a selective ERK1/2 inhibitor with known RAF activity. The percentages are illustrative.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of binding affinity and selectivity data. Below are representative methodologies for key assays.
Biochemical Kinase Inhibition Assay (for IC50 determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant human ERK1, ERK2, BRAF, or CRAF enzyme.
-
Kinase-specific substrate (e.g., myelin basic protein for ERK, inactive MEK for RAF).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader.
-
-
Procedure: a. Add assay buffer, kinase, and substrate to the wells of a 384-well plate. b. Add serial dilutions of this compound or DMSO (vehicle control) to the wells. c. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the amount of ADP produced using a detection reagent. g. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. h. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-ERK Assay (Western Blot)
This assay measures the inhibition of ERK phosphorylation in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF-mutant melanoma cells).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blot apparatus.
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). c. Lyse the cells and quantify the protein concentration. d. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane and probe with primary antibodies against phospho-ERK and total-ERK. f. Wash and incubate with an HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate. h. Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Conclusion
This compound is a potent inhibitor of ERK1 and ERK2, with additional activity against RAF kinases. Its efficacy in preclinical models highlights the therapeutic potential of targeting the MAPK pathway. A thorough understanding of its binding affinity and selectivity profile is paramount for its continued development and for designing rational combination therapies. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of rineterkib and other kinase inhibitors. Further disclosure of specific quantitative data from ongoing and future studies will be invaluable to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1715025-34-5 | this compound| LTT-462 HCl;LTT 462 HCl;LTT462 HCl;ERK-IN-1|BioChemPartner [biochempartner.com]
- 8. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Biology of Rineterkib Hydrochloride with ERK2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rineterkib hydrochloride, also known as LTT-462 and ERK-IN-1, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, with specific activity against Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and RAF kinases.[1][2][3][4] Dysregulation of the MAPK/ERK pathway is a critical driver in numerous human cancers, making ERK1/2 compelling targets for therapeutic intervention.[3][5][6][7] Rineterkib is currently under investigation in clinical trials for patients with advanced solid tumors harboring MAPK pathway alterations.[2][5] This technical guide provides an overview of the structural biology of Rineterkib's interaction with its primary target, ERK2, based on publicly available data. It is intended to consolidate the current understanding for researchers and professionals in drug development.
Introduction to Rineterkib and the ERK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration.[6][8] Genetic alterations in components of this pathway, particularly in BRAF and RAS, lead to its constitutive activation, promoting oncogenesis.[2] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical efficacy, resistance often emerges through reactivation of the pathway, frequently at the level of ERK.[3][6] Direct inhibition of ERK1/2, the final kinases in this cascade, presents a strategic approach to overcome this resistance.[3]
Rineterkib is a potent inhibitor that binds to and blocks the activity of ERK1/2, thereby preventing the phosphorylation of downstream substrates and inhibiting ERK-dependent tumor cell proliferation and survival.[3][5][7] Its dual activity against RAF may offer a broader inhibition of the pathway.[2][3]
MAPK/ERK Signaling Pathway and Rineterkib's Point of Intervention
The following diagram illustrates the canonical MAPK/ERK signaling cascade and highlights Rineterkib's mechanism of action.
References
- 1. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ltt462 - My Cancer Genome [mycancergenome.org]
- 8. Targeting ERK beyond the boundaries of the kinase active site in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LTT-462 in a Calu-6 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the ERK1/2 inhibitor, LTT-462, in a Calu-6 human non-small cell lung cancer (NSCLC) xenograft model. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of LTT-462.
Introduction
LTT-462 is an orally available small molecule inhibitor of Extracellular Signal-regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK pathway is frequently hyperactivated in various human cancers, including those with KRAS mutations, leading to uncontrolled cell proliferation and survival.[2] The Calu-6 cell line, derived from an anaplastic lung carcinoma, harbors a KRAS mutation, making it a relevant model for studying the effects of MAPK pathway inhibitors.[3] This document outlines the rationale for targeting the MAPK pathway with LTT-462 in a Calu-6 xenograft model and provides detailed experimental protocols.
LTT-462 Mechanism of Action
LTT-462 targets and inhibits ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively), the final kinases in the MAPK signaling cascade.[1] By inhibiting ERK, LTT-462 prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction that leads to tumor cell proliferation, differentiation, and survival.[1] Preclinical studies have demonstrated the efficacy of LTT-462 in a range of cancer cell lines and in vivo tumor xenografts with activating mutations in the MAPK pathway, including KRAS, NRAS, BRAF, and MEK.[2]
Signaling Pathway
The MAPK/ERK signaling pathway is a critical regulator of cell growth and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the sequential activation of RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. In Calu-6 cells, a KRAS mutation leads to constitutive activation of this pathway.
Quantitative Data Summary
While specific dosage data for LTT-462 in a Calu-6 xenograft model is not publicly available, the following table provides an example of how efficacy data could be presented. Researchers should perform dose-finding studies to determine the optimal dosage.
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | 0 |
| LTT-462 | 25 | Daily, p.o. | 900 ± 120 | 40 |
| LTT-462 | 50 | Daily, p.o. | 450 ± 90 | 70 |
| LTT-462 | 100 | Daily, p.o. | 150 ± 50 | 90 |
Note: This data is illustrative and should be replaced with experimentally derived results.
Experimental Protocols
1. Cell Line and Culture
-
Cell Line: Calu-6 (ATCC® HTB-56™), human anaplastic lung carcinoma.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
2. Animal Model
-
Species: Athymic Nude Mice (e.g., BALB/c nu/nu).
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
3. Calu-6 Xenograft Establishment
This protocol is based on established methods for Calu-6 xenografts.[3]
References
Application Notes and Protocols for Rineterkib Hydrochloride in DMSO
For research use only. Not for use in humans or animals.
Introduction
Rineterkib hydrochloride, also known as LTT-462, is a potent and orally bioavailable inhibitor of both RAF and Extracellular Signal-regulated Kinase (ERK) 1 and 2.[1][2] These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[3] this compound has demonstrated preclinical anti-proliferative activity in cancer cell lines and tumor regression in xenograft models, particularly those with activating mutations in the MAPK pathway, such as BRAF or KRAS mutations.[1][4][3] These application notes provide detailed protocols for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO), along with guidelines for its use in in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | LTT-462, ERK-IN-1 | [1][5] |
| CAS Number | 1715025-34-5 | [1][2][6] |
| Molecular Formula | C₂₆H₂₉BrCl₂F₃N₅O₂ | |
| Molecular Weight | 651.35 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility in DMSO | 220 mg/mL | [2] |
This compound Signaling Pathway
This compound exerts its therapeutic effects by targeting the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. Rineterkib inhibits two key kinases in this cascade: RAF and ERK1/2. By doing so, it blocks the downstream signaling events that drive tumor progression.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Protocol Workflow:
Procedure:
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer: Carefully transfer the weighed powder into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. It is recommended to use freshly opened DMSO as it is hygroscopic and absorbed water can affect solubility.
-
Dissolution:
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
For short-term storage (days to weeks), store the aliquots at -20°C.
-
For long-term storage (months to years), store the aliquots at -80°C.[1]
-
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Mass of Rineterkib HCl (MW: 651.35 g/mol ) | Volume of DMSO |
| 10 mM | 6.51 mg | 1 mL |
| 20 mM | 13.03 mg | 1 mL |
| 50 mM | 32.57 mg | 1 mL |
In Vitro Cell-Based Assays
For cell-based assays, the this compound DMSO stock solution should be serially diluted to the desired final concentrations in cell culture medium. To avoid cytotoxicity from the solvent, the final concentration of DMSO in the cell culture should be kept below 0.5%.
Example Dilution for a 10 µM Final Concentration:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution.
-
Add the appropriate volume of this working solution to your cell culture plates to achieve the desired final concentration.
In Vivo Animal Studies
For in vivo studies, the DMSO stock solution is typically diluted in a vehicle suitable for administration to animals. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
Example Formulation for Oral Administration:
A formulation for oral gavage could consist of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
To prepare this, the DMSO stock solution of this compound would be sequentially mixed with PEG300, then Tween-80, and finally brought to the final volume with saline. It is recommended to prepare this formulation fresh on the day of use.
Safety and Handling
This compound is a potent research chemical. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Stability and Storage
-
Solid: Store the solid compound at -20°C for long-term storage (up to 3 years).
-
DMSO Stock Solution:
-
Important: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting into single-use volumes is highly recommended.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Analysis of p-ERK Inhibition by LTT-462 Using Western Blot
Introduction
LTT-462 is an orally available small molecule inhibitor of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] The MAPK/ERK pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[1][3][5] LTT-462 binds to and inhibits ERK, preventing its phosphorylation and subsequent activation of downstream targets.[1][2] This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[1][2] Western blotting is a widely used and effective method to assess the phosphorylation status of ERK (p-ERK) and thereby evaluate the efficacy of inhibitors like LTT-462.
Principle of the Assay
This protocol outlines the use of Western blot analysis to quantitatively measure the levels of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following treatment with LTT-462. The assay relies on the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by transfer to a membrane. The membrane is then probed with a primary antibody specific to the phosphorylated form of ERK1/2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The signal is detected using a chemiluminescent substrate, and the resulting band intensities are quantified. To ensure accurate quantification, the membrane is subsequently stripped and re-probed with an antibody that detects total ERK1/2, allowing for the normalization of p-ERK1/2 levels to the total amount of ERK1/2 protein.
Data Presentation
The following table presents representative quantitative data on the effect of LTT-462 on p-ERK levels in a cancer cell line with a MAPK pathway alteration.
| Treatment Group | LTT-462 Concentration (nM) | p-ERK1/2 Level (Normalized to Total ERK) | % Inhibition of p-ERK |
| Vehicle Control | 0 | 1.00 | 0% |
| LTT-462 | 10 | 0.65 | 35% |
| LTT-462 | 50 | 0.25 | 75% |
| LTT-462 | 100 | 0.08 | 92% |
| LTT-462 | 500 | 0.02 | 98% |
Experimental Protocols
Cell Culture and LTT-462 Treatment
-
Cell Seeding: Plate cancer cells with a known MAPK pathway mutation (e.g., BRAF V600E or NRAS mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
LTT-462 Treatment: The following day, treat the cells with increasing concentrations of LTT-462 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest LTT-462 dose.
Sample Preparation: Cell Lysis
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane of the bound antibodies using a mild stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for total ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
-
Densitometry Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Visualizations
Caption: LTT-462 inhibits the phosphorylation of ERK in the MAPK pathway.
Caption: Western blot workflow for p-ERK and Total ERK detection.
References
- 1. ltt462 - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Rineterkib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib hydrochloride, also known as LTT-462, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase 1 and 2 (ERK1/2) and RAF kinases.[1][2][3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), melanoma, colorectal cancer, and pancreatic cancer.[1][5][6] Rineterkib has demonstrated preclinical activity in various cancer cell lines and in vivo tumor xenograft models, particularly those with activating mutations in the MAPK pathway.[1][2]
This document provides detailed application notes and protocols for assessing the cytotoxic and anti-proliferative effects of this compound using two common colorimetric cell viability assays: MTT and MTS. These assays are fundamental tools for in vitro drug screening and characterization.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting ERK1 and ERK2, the terminal kinases in the MAPK cascade. By blocking ERK1/2, Rineterkib prevents the phosphorylation of downstream substrates that are essential for promoting cell division and survival.[3][4] Additionally, Rineterkib has been shown to inhibit RAF kinases, which are upstream activators of MEK and subsequently ERK.[1] This dual inhibition at two critical nodes in the pathway may offer a more comprehensive blockade of oncogenic signaling.
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/46853 [onderzoekmetmensen.nl]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Targeting BRAF Mutant Colorectal Cancer: Progress in Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rineterkib Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rineterkib hydrochloride is a potent and orally bioavailable inhibitor of ERK1 and ERK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making Rineterkib a promising therapeutic agent for proliferative diseases characterized by activating mutations in the MAPK pathway.[1][4] Preclinical studies have demonstrated its anti-proliferative effects in cancer cell lines with RAS/RAF mutations and tumor regression in xenograft models.[3] These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of this compound, focusing on xenograft models of non-small cell lung cancer (NSCLC), pancreatic, and colorectal cancer.
Mechanism of Action of this compound
This compound targets the MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.[4][5] By inhibiting ERK1 and ERK2, Rineterkib blocks the phosphorylation of downstream substrates, thereby halting tumor growth.[3] A key advantage of targeting ERK is the potential to overcome resistance mechanisms that can arise from the reactivation of the pathway upstream, for instance, through mutations in RAS or RAF.[3] Rineterkib has also been shown to inhibit RAF.[1][2]
Recommended Animal Models
The choice of animal model is critical for obtaining relevant and translatable data. Below is a summary of recommended models for studying this compound efficacy.
| Model Type | Description | Recommended For | Key Considerations |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[6] | Initial efficacy screening, dose-response studies. | Relatively simple and cost-effective. May not fully recapitulate human tumor heterogeneity. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice.[7][8] | Evaluating efficacy in a model that better reflects the heterogeneity and microenvironment of human tumors.[7][8] | More complex and costly to establish. Offers higher translational relevance.[8] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop tumors with specific genetic mutations (e.g., KRAS mutations).[1][2] | Studying the effects of Rineterkib in the context of a fully intact immune system and natural tumor progression. | Highly relevant for understanding tumor-immune interactions. Can be time-consuming to develop tumors. |
Table 1: Overview of Recommended Animal Models
Experimental Protocols
The following are detailed protocols for a typical in vivo efficacy study using a cell line-derived xenograft model.
Cell Culture and Preparation for Implantation
This protocol is based on the use of the Calu-6 human NSCLC cell line, which has been used in preclinical studies with Rineterkib.[1][2]
-
Cell Line: Calu-6 (ATCC® HTB-56™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
-
Preparation for Injection:
-
Harvest cells using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix. The final cell concentration should be 1 x 10^7 cells/mL.[6]
-
Animal Handling and Tumor Implantation
-
Animal Strain: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 1 million Calu-6 cells) into the right flank of each mouse.[6]
-
Monitor the animals daily for any adverse reactions.
-
This compound Formulation and Administration
This compound is orally bioavailable.[1][2] A common formulation for oral gavage in mice is as follows:
-
Stock Solution: Prepare a 50 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Vehicle Preparation:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Dosing Solution Preparation (for a 10 mg/mL final concentration):
-
Add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Administration:
-
Administer the dosing solution via oral gavage at the desired dosage.
-
A typical dosing volume for mice is 10 mL/kg.
-
In Vivo Efficacy Study Design
| Parameter | Recommendation |
| Number of Animals | 8-10 mice per group |
| Treatment Groups | 1. Vehicle Control2. This compound (e.g., 50 mg/kg)3. This compound (e.g., 75 mg/kg)[1][2] |
| Dosing Schedule | Daily (qd) or every other day (q2d) for 21-28 days[1][2] |
| Monitoring | Measure tumor volume and body weight 2-3 times per week. |
| Endpoint | When tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. |
Table 2: Recommended In Vivo Study Design Parameters
Tumor Volume Measurement
Tumor volume is a primary endpoint for assessing efficacy.
-
Tool: Digital calipers.
-
Procedure:
-
Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x Length (mm) x (Width (mm))² [9]
-
-
Data Presentation: Plot the mean tumor volume ± SEM for each group over time.
Pharmacodynamic and Biomarker Analysis
At the end of the study, tumors and other relevant tissues should be collected for pharmacodynamic (PD) and biomarker analysis to confirm the mechanism of action of Rineterkib.
a. Immunohistochemistry (IHC) for Phospho-ERK (p-ERK)
This protocol is to assess the inhibition of ERK phosphorylation in tumor tissue.
-
Tissue Preparation: Fix tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Use a citrate-based buffer (pH 6.0) and heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody: Incubate with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a DAB substrate kit for visualization.
-
Counterstaining: Counterstain with hematoxylin.
-
Analysis: Score the intensity and percentage of p-ERK positive cells. A reduction in p-ERK staining in the Rineterkib-treated groups compared to the vehicle control indicates target engagement.
b. Western Blot for MAPK Pathway Proteins
This protocol is to quantify the levels of key proteins in the MAPK pathway in tumor lysates.
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-ERK to total ERK.
| Target Protein | Expected Result with Rineterkib Treatment |
| Phospho-ERK1/2 (p-ERK) | Decreased |
| Total ERK1/2 | No significant change |
| c-Fos/c-Jun (Downstream targets) | Decreased |
Table 3: Expected Outcomes of Western Blot Analysis
Data Presentation and Interpretation
All quantitative data should be summarized in tables and graphs for clear comparison between treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences. A significant reduction in tumor growth and a corresponding decrease in p-ERK levels in the Rineterkib-treated groups would provide strong evidence for its in vivo efficacy and on-target activity.
Conclusion
These application notes provide a comprehensive framework for designing and executing preclinical animal studies to evaluate the efficacy of this compound. The detailed protocols for xenograft model establishment, drug administration, and pharmacodynamic analysis will enable researchers to generate robust and reproducible data to support the clinical development of this promising anti-cancer agent. Adherence to these standardized methods will facilitate the comparison of results across different studies and contribute to a deeper understanding of the therapeutic potential of Rineterkib.
References
- 1. Mouse models of Kras-mutant colorectal cancer: valuable GEMMs for drug testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. UNIFIND - UNITO - Mouse models of Kras mutant colorectal cancer: valuable GEMMs for drug testing? [unifind.unito.it]
- 5. Development and Characterization of a Genetic Mouse Model of KRAS Mutated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calu-6 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers in LTT-462 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) assessment of key biomarkers in tumors treated with LTT-462, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The protocols are intended to guide researchers in the accurate and reproducible evaluation of pharmacodynamic and predictive biomarkers to support preclinical and clinical investigations of LTT-462.
Introduction to LTT-462 and Biomarker-Driven Drug Development
LTT-462 is an orally available small molecule inhibitor that targets the terminal kinases of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and ERK2. The MAPK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often driven by mutations in upstream genes such as BRAF, NRAS, and KRAS, is a hallmark of many human cancers, including melanoma and colorectal carcinoma. By inhibiting ERK1/2, LTT-462 aims to block the downstream signaling events that promote tumor growth and survival.
Biomarkers play a crucial role in the development of targeted therapies like LTT-462. They can be used to select patients who are most likely to respond to treatment, to monitor the biological effects of the drug on the tumor tissue, and to understand mechanisms of resistance. Immunohistochemistry is a powerful and widely used technique to visualize and quantify protein expression in the spatial context of the tumor microenvironment. This method is invaluable for assessing the pharmacodynamic effects of LTT-462 and for evaluating predictive biomarkers of response.
Key Biomarkers for LTT-462 Treatment
The primary biomarkers for assessing the activity of LTT-462 in tumor tissue are phosphorylated ERK (p-ERK) as a pharmacodynamic marker and Ki-67 as a marker of cell proliferation.
-
Phosphorylated ERK (p-ERK): As the direct target of LTT-462, the level of phosphorylated ERK is a key indicator of target engagement and pathway inhibition. A reduction in nuclear and/or cytoplasmic p-ERK staining in post-treatment tumor biopsies compared to pre-treatment samples provides evidence of the drug's biological activity.
-
Ki-67: This nuclear protein is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0). Therefore, the Ki-67 labeling index is a widely accepted measure of the proliferative activity of a tumor. A decrease in the percentage of Ki-67 positive tumor cells following LTT-462 treatment indicates a cytostatic effect and is a downstream indicator of MAPK pathway inhibition.
Data Presentation
While specific quantitative data from LTT-462 clinical trials analyzed by immunohistochemistry are not publicly available in structured tables, the expected effect of an ERK inhibitor is a reduction in p-ERK and Ki-67 levels. The following tables are illustrative of the type of data that would be generated and analyzed in such studies, based on preclinical findings with MAPK pathway inhibitors.
Table 1: Illustrative Pharmacodynamic Effect of LTT-462 on p-ERK Expression in Tumor Biopsies
| Patient ID | Tumor Type | Baseline p-ERK (% positive cells) | Post-Treatment p-ERK (% positive cells) | Fold Change |
| 001 | BRAF V600E Melanoma | 85 | 15 | -5.7 |
| 002 | NRAS Q61R Melanoma | 70 | 20 | -3.5 |
| 003 | BRAF V600E Colorectal Cancer | 90 | 25 | -3.6 |
| 004 | KRAS G12C Colorectal Cancer | 65 | 30 | -2.2 |
Table 2: Illustrative Effect of LTT-462 on Tumor Proliferation Marker Ki-67
| Patient ID | Tumor Type | Baseline Ki-67 (% positive cells) | Post-Treatment Ki-67 (% positive cells) | Change in Proliferation Index (%) |
| 001 | BRAF V600E Melanoma | 60 | 20 | -40 |
| 002 | NRAS Q61R Melanoma | 55 | 25 | -30 |
| 003 | BRAF V600E Colorectal Cancer | 75 | 30 | -45 |
| 004 | KRAS G12C Colorectal Cancer | 50 | 25 | -25 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: LTT-462 inhibits ERK, the final kinase in the MAPK signaling cascade.
Caption: A standardized workflow is critical for reproducible IHC results.
Experimental Protocols
Protocol 1: Immunohistochemistry for Phospho-ERK (p-ERK) in FFPE Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) monoclonal antibody
-
Biotinylated goat anti-rabbit secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse in deionized water.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-ERK antibody in antibody diluent to the manufacturer's recommended concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply DAB chromogen substrate and incubate until desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Ki-67 in FFPE Tissue
Materials:
-
Follow the same materials list as for p-ERK, with the exception of the primary antibody.
-
Primary antibody: Rabbit anti-Ki-67 monoclonal antibody.
Procedure:
The procedure for Ki-67 staining is identical to that for p-ERK, with the following modifications:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in antibody diluent to the manufacturer's recommended concentration.
-
Incubate sections with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Quantitative Analysis of IHC Staining:
For objective and reproducible quantification of p-ERK and Ki-67 staining, digital pathology and image analysis software are recommended.
-
Whole Slide Scanning: Stained slides should be digitized using a high-resolution whole slide scanner.
-
Image Analysis:
-
Utilize image analysis software to identify the tumor regions of interest, excluding stroma and necrotic areas.
-
The software can be trained to detect individual tumor cell nuclei.
-
For Ki-67, the software calculates the percentage of positively stained nuclei (brown) over the total number of tumor nuclei (brown + blue). This is the Ki-67 labeling index.
-
For p-ERK, a common method is to use an H-score, which incorporates both the percentage of positive cells and the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining). The H-score is calculated as: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a range of 0-300.
-
Conclusion
The immunohistochemical assessment of p-ERK and Ki-67 provides critical insights into the pharmacodynamic effects and anti-proliferative activity of LTT-462 in tumor tissues. The standardized protocols and quantitative analysis methods outlined in these application notes are designed to ensure the generation of high-quality, reproducible data to support the clinical development of this promising targeted therapy. Adherence to these methodologies will aid researchers, scientists, and drug development professionals in making informed decisions throughout the drug development process.
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Rineterkib Hydrochloride
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
Probing MAPK Pathway Dynamics: Application Notes for Live-Cell Imaging with ERK Inhibitors
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for "ERK-IN-1" has not yielded a specific, widely recognized inhibitor under this designation in the current scientific literature. It is possible that this name is an internal laboratory designation, a novel compound not yet broadly published, or a potential typographical error.
To provide you with the most accurate and relevant application notes and protocols, we kindly request clarification on the precise ERK inhibitor you are working with. For instance, you may be referring to:
-
ERK1/2 inhibitor 1: A potent, orally bioavailable inhibitor of ERK1 and ERK2.
-
ERK5-IN-1: A potent and selective inhibitor of ERK5.
Once the specific inhibitor is identified, we can proceed with generating detailed, tailored documentation for your research needs. In the interim, we present a generalized framework and foundational protocols for utilizing ERK inhibitors in live-cell imaging of the MAPK pathway, which can be adapted to your specific compound of interest.
Introduction to Live-Cell Imaging of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is a cornerstone of cellular signaling, governing a vast array of processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[3]
Live-cell imaging has revolutionized our understanding of MAPK/ERK signaling by enabling the visualization of its dynamic activity in real-time and at the single-cell level.[4][5] This approach has unveiled complex behaviors such as oscillations and waves of ERK activity, which are often lost in population-level biochemical assays.[4][6] The use of specific inhibitors in conjunction with live-cell imaging allows for the precise dissection of the pathway's function and the evaluation of novel therapeutic agents.
Core Components of Live-Cell ERK Imaging
Successful live-cell imaging of ERK dynamics relies on two key components: a robust biosensor to report ERK activity and a high-quality imaging setup.
ERK Activity Biosensors:
Genetically encoded biosensors are the tools of choice for monitoring ERK activity in living cells. Two popular types are:
-
Kinase Translocation Reporters (KTRs): These reporters, such as ERK-KTR, consist of a fluorescent protein fused to a peptide containing both a nuclear localization sequence (NLS) and a nuclear export sequence (NES), along with an ERK phosphorylation site.[6] When ERK is inactive, the KTR is predominantly nuclear. Upon phosphorylation by ERK, the NES is exposed, leading to its translocation to the cytoplasm. The ratio of cytoplasmic to nuclear fluorescence provides a quantitative measure of ERK activity.[7]
-
FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors, like EKAR (ERK activity reporter), utilize two fluorescent proteins (e.g., CFP and YFP) linked by a substrate peptide for ERK and a phospho-amino acid binding domain. Phosphorylation of the substrate by ERK induces a conformational change that brings the two fluorophores closer, resulting in an increase in FRET.[5]
Generalized Protocol for Live-Cell Imaging of ERK Dynamics with an Inhibitor
This protocol provides a general workflow that can be adapted for your specific ERK inhibitor, cell line, and biosensor.
I. Materials
-
Cell Line: A cell line stably expressing an ERK biosensor (e.g., ERK-KTR-mCherry or EKAR-EV).
-
Culture Medium: Appropriate complete and serum-free media for the chosen cell line.
-
ERK Inhibitor: Your specific ERK inhibitor of interest (e.g., "ERK-IN-1").
-
Vehicle Control: The solvent used to dissolve the ERK inhibitor (e.g., DMSO).
-
Imaging Plate: Glass-bottom multi-well plates suitable for high-resolution microscopy.
-
Live-Cell Imaging System: An inverted microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2), automated stage, and appropriate filter sets for the chosen fluorophores.
II. Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effect of an ERK inhibitor on MAPK pathway dynamics.
Caption: A generalized workflow for live-cell imaging experiments to study the effect of an ERK inhibitor on MAPK pathway dynamics.
III. Detailed Protocol
-
Cell Seeding:
-
One day prior to imaging, seed your cells expressing the ERK biosensor into a glass-bottom imaging plate at a density that will result in a 50-70% confluent monolayer on the day of the experiment.
-
Incubate overnight in complete medium at 37°C and 5% CO2.
-
-
Serum Starvation:
-
To reduce basal ERK activity, replace the complete medium with serum-free medium.
-
Incubate the cells for 4-24 hours (the optimal duration should be determined empirically for your cell line).
-
-
Imaging Setup:
-
Turn on the live-cell imaging system and allow it to equilibrate to 37°C and 5% CO2.
-
Place the imaging plate on the microscope stage.
-
-
Baseline Imaging:
-
Identify several fields of view with healthy, well-distributed cells.
-
Acquire baseline images for a defined period (e.g., 30-60 minutes) to establish the basal ERK activity in the absence of the inhibitor.
-
-
Inhibitor Treatment:
-
Prepare a working solution of your ERK inhibitor and the vehicle control at the desired final concentration in pre-warmed serum-free medium.
-
Carefully add the inhibitor or vehicle control to the respective wells.
-
-
Post-Treatment Imaging:
-
Immediately begin acquiring images at regular intervals (e.g., every 2-5 minutes) for the desired duration of the experiment (e.g., 2-24 hours).
-
IV. Data Analysis
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to perform background subtraction and correct for any photobleaching.
-
-
Cell Segmentation and Tracking:
-
If your biosensor requires it (like ERK-KTR), segment the nuclear and cytoplasmic compartments of individual cells. A nuclear marker (e.g., Hoechst or a fluorescently tagged histone) can facilitate this.
-
Track individual cells over time.
-
-
Quantification of ERK Activity:
-
For KTR biosensors, calculate the ratio of the mean cytoplasmic fluorescence to the mean nuclear fluorescence for each cell at each time point.
-
For FRET biosensors, calculate the ratio of the acceptor (e.g., YFP) to donor (e.g., CFP) fluorescence.
-
-
Data Visualization and Interpretation:
-
Plot the ERK activity (C/N ratio or FRET ratio) over time for individual cells and as population averages.
-
Compare the dynamics between inhibitor-treated and vehicle-treated cells to determine the effect of the inhibitor on ERK activity.
-
Visualizing the MAPK/ERK Signaling Pathway and the Action of an ERK Inhibitor
The following diagrams illustrate the canonical MAPK/ERK signaling cascade and the point of intervention for an ERK inhibitor.
Caption: A simplified diagram of the MAPK/ERK signaling cascade, initiated by growth factor binding and culminating in a cellular response.
Caption: An illustration of how an ERK inhibitor blocks the signaling cascade by preventing ERK from activating its downstream targets.
Quantitative Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for easy comparison. Below is a template for presenting key metrics.
| Treatment | Basal ERK Activity (Mean C/N Ratio ± SEM) | Time to Max Inhibition (min) | Duration of Inhibition (min) | IC50 (nM) |
| Vehicle Control | 1.2 ± 0.1 | N/A | N/A | N/A |
| ERK Inhibitor | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
We look forward to your clarification on the specific ERK inhibitor you are using, which will enable us to provide you with more detailed and targeted application notes and protocols.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. abeomics.com [abeomics.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live imaging approach of dynamic multicellular responses in ERK signaling during vertebrate tissue development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Rineterkib hydrochloride solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Rineterkib hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable inhibitor of ERK1 and ERK2, which are key kinases in the MAPK/ERK signaling pathway.[1][2][3] By inhibiting ERK1/2, Rineterkib blocks the downstream signaling that promotes cell proliferation, differentiation, and survival, making it a potential therapeutic agent for cancers with activating mutations in the MAPK pathway.[2] Rineterkib has also been shown to inhibit RAF kinases.[1][3][4]
Q2: What are the common challenges in preparing this compound for in vivo experiments?
A2: A primary challenge is the poor aqueous solubility of this compound. This can make it difficult to prepare formulations at concentrations suitable for achieving desired dosing volumes in animal studies.
Q3: What are the recommended solvent systems for dissolving this compound for in vivo use?
A3: Several solvent systems have been successfully used to dissolve this compound for in vivo administration. Commonly used formulations include combinations of DMSO, PEG300, Tween-80, and saline; DMSO and SBE-β-CD in saline; or DMSO and corn oil.[1] The choice of vehicle may depend on the specific experimental requirements, such as the route of administration and the desired concentration.
Q4: Can I pre-dissolve this compound in DMSO and then dilute it into an aqueous vehicle?
A4: Yes, this is a common and recommended practice. This compound is highly soluble in DMSO.[1][3][4][5] A concentrated stock solution can be prepared in DMSO and then diluted with other co-solvents and aqueous solutions to achieve the final desired concentration and vehicle composition for in vivo dosing.
Q5: What should I do if I observe precipitation when preparing my this compound formulation?
A5: If precipitation occurs, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[1] It is also crucial to add the solvents in the correct order as specified in the protocols and to ensure thorough mixing after each addition. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use to ensure its stability and clarity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock with aqueous buffer. | The aqueous solubility of this compound is low. The final concentration in the aqueous-based vehicle may be too high. The order of solvent addition may be incorrect. | - Ensure the final concentration is within the reported soluble range for the chosen vehicle (see tables below).- Follow the step-by-step experimental protocols, adding co-solvents before the final aqueous component.- Use gentle warming or sonication to aid dissolution.[1]- Consider using a vehicle with a higher percentage of organic co-solvents or a cyclodextrin-based formulation. |
| Phase separation observed in the final formulation. | The components of the vehicle are not fully miscible at the prepared ratios. | - Ensure thorough mixing, vortexing, or sonication after the addition of each component.- Prepare the formulation fresh before each use. |
| Difficulty achieving the desired high concentration for dosing. | The solubility limit of this compound in the chosen vehicle has been exceeded. | - Refer to the solubility data tables to select a vehicle known to achieve higher concentrations.- The formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil may be suitable alternatives.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO (in vitro preparations)
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 150 mg/mL | - |
| DMSO | 200 mg/mL | Ultrasonic treatment may be needed.[3][4] |
| DMSO | 220 mg/mL | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1] |
Table 2: Formulations for in vivo Studies
| Formulation Composition (v/v) | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.5 mg/mL[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.5 mg/mL[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5.5 mg/mL[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[4] |
Experimental Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a this compound concentration of ≥ 5.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
To prepare 1 mL of the final formulation, begin with 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol yields a clear solution with a this compound concentration of ≥ 5.5 mg/mL.[1]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require heating or sonication to fully dissolve.
-
Prepare a stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
To prepare 1 mL of the final formulation, begin with 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution and mix thoroughly.
Protocol 3: DMSO/Corn Oil Formulation
This protocol is suitable for oral administration and yields a clear solution with a this compound concentration of ≥ 5.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
To prepare 1 mL of the final formulation, begin with 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil and mix thoroughly.
Visualization of Key Concepts
MAPK/ERK Signaling Pathway
This compound targets the MAPK/ERK pathway, a critical signaling cascade involved in cell proliferation and survival. The diagram below illustrates the key components of this pathway and the point of inhibition by Rineterkib.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Formulation Preparation
The following diagram outlines the general workflow for preparing this compound formulations for in vivo studies.
Caption: A generalized workflow for preparing this compound formulations.
References
Technical Support Center: Overcoming Rineterkib Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Rineterkib hydrochloride in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as LTT462 or ERK-IN-1, is an orally bioavailable small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and RAF kinase.[1][2][3][4][5][6][7][8] It functions by binding to and inhibiting ERK1/2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK).[3][4][5] This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and KRAS, leading to uncontrolled cell proliferation and survival.[1][5] By inhibiting ERK1/2, Rineterkib blocks downstream signaling, resulting in the suppression of tumor growth.[3][4]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to ERK inhibitors, in general, can be broadly categorized into two main types:
-
On-target alterations: These involve genetic changes in the direct target of the drug.
-
Mutations in ERK1/2: Alterations in the amino acid sequence of ERK1 or ERK2 can prevent this compound from binding effectively to its target.[1][9]
-
Amplification of ERK2: An increased number of copies of the ERK2 gene can lead to higher levels of the ERK2 protein, overwhelming the inhibitory effect of the drug.[1][9]
-
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked ERK pathway and maintain their growth and survival.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling through other receptors like EGFR or HER2 can activate parallel pathways, such as the PI3K/AKT/mTOR pathway, to promote cell survival.[1][9][10][11]
-
Activation of the PI3K/AKT/mTOR pathway: This is a crucial survival pathway that can be activated independently of the MAPK pathway, compensating for the inhibition of ERK.[1][9]
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of molecular and cellular biology techniques can be employed. Here are some key experiments:
-
Sequencing of ERK1/2 genes: To identify potential on-target mutations.
-
Western Blotting: To assess the protein levels and phosphorylation status of key signaling molecules in the MAPK and PI3K/AKT pathways (e.g., p-ERK, total ERK, p-AKT, total AKT, EGFR).
-
Copy Number Variation (CNV) analysis: To check for amplification of the ERK2 gene.
-
Co-immunoprecipitation: To investigate changes in protein-protein interactions that might indicate the formation of new signaling complexes.
Detailed protocols for some of these key experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound over time.
| Possible Cause | Troubleshooting Steps |
| Development of on-target resistance (mutations in ERK1/2) | 1. Sequence the ERK1 and ERK2 genes in your resistant cell line to identify any mutations in the drug-binding pocket. 2. Perform a dose-response curve with a higher concentration range of this compound to determine if the resistance is partial or complete. 3. Consider combination therapy. Co-treatment with a MEK inhibitor may help overcome resistance mediated by some ERK mutations. |
| Development of on-target resistance (amplification of ERK2) | 1. Perform qPCR or FISH to quantify the copy number of the ERK2 gene in resistant cells compared to parental cells. 2. Analyze ERK2 protein levels by Western blot. A significant increase in total ERK2 protein may indicate gene amplification. 3. Explore combination therapies. Combining this compound with an inhibitor of a downstream effector of ERK signaling could be a potential strategy. |
| Activation of bypass signaling pathways (e.g., PI3K/AKT) | 1. Assess the activation status of alternative pathways by Western blot (e.g., check for increased p-AKT, p-mTOR). 2. Test the sensitivity of resistant cells to inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor like GDC-0980). 3. Evaluate the synergistic effect of combining this compound with an inhibitor of the activated bypass pathway. |
Issue 2: Heterogeneous response to this compound within a cell population.
| Possible Cause | Troubleshooting Steps |
| Pre-existing resistant clones | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. 2. Analyze the molecular profiles of the sensitive and resistant clones to identify potential resistance markers. |
| Influence of the tumor microenvironment | 1. Co-culture your cancer cells with stromal cells (e.g., cancer-associated fibroblasts) and assess the response to this compound.[12][13][14][15][16][17] 2. Analyze the secretome of stromal cells to identify factors that may be contributing to resistance. 3. Investigate the role of the extracellular matrix (ECM) by growing cells on different ECM components and evaluating their drug sensitivity.[17] |
Data Presentation
Table 1: Summary of Potential Resistance Mechanisms and Corresponding IC50 Changes.
| Resistance Mechanism | Expected Change in IC50 of Rineterkib | Potential Combination Therapy |
| On-Target Mutations in ERK1/2 | Significant increase | MEK Inhibitor |
| ERK2 Gene Amplification | Moderate to significant increase | Downstream Effector Inhibitor |
| Activation of PI3K/AKT Pathway | Moderate increase | PI3K/mTOR Inhibitor |
| Upregulation of EGFR/HER2 | Moderate increase | EGFR/HER2 Inhibitor |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound and to determine the IC50 value.[1][2][3][4][5]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is used to assess the inhibition of ERK phosphorylation by this compound and to detect the reactivation of ERK signaling in resistant cells.[16][18][19][20]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
siRNA-mediated Gene Knockdown
This protocol is used to transiently silence the expression of a specific gene (e.g., a gene in a suspected bypass pathway) to assess its role in this compound resistance.[21][22][23][24][25]
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest
Procedure:
-
Seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
In one tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours.
-
After incubation, assess the knockdown efficiency by Western blot or qPCR and proceed with the desired downstream experiment (e.g., cell viability assay with this compound).
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways involved in Rineterkib action and resistance.
Experimental Workflows
Caption: A logical workflow for troubleshooting Rineterkib resistance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK is a Pivotal Player of Chemo-Immune-Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. 3.4. Western Blotting and Detection [bio-protocol.org]
- 20. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 21. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 25. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: LTT-462 Preclinical Research
Disclaimer: Information regarding the specific off-target effects of LTT-462 (Rineterkib) in preclinical models is not extensively available in the public domain. This technical support guide is based on the known on-target mechanism of action and general principles of kinase inhibitor research. The troubleshooting advice and FAQs are intended to guide researchers in designing experiments and interpreting data when unexpected results arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LTT-462?
LTT-462, also known as Rineterkib, is an orally available small molecule inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2] Some preclinical data also suggest it may act as a dual RAF and ERK1/2 inhibitor.[3] By inhibiting these key downstream kinases in the MAPK (mitogen-activated protein kinase) signaling pathway, LTT-462 aims to block the proliferation and survival of cancer cells that have activating mutations in this pathway, such as BRAF or RAS mutations.[1][3][4]
Q2: Are there any known off-target effects of LTT-462 from preclinical studies?
Q3: What were the observed adverse events in clinical trials of LTT-462, and could they be related to off-target effects?
In a phase I clinical study, treatment-related adverse events (TRAEs) were common, with the most frequent being diarrhea and nausea.[2][3] More severe (Grade 3/4) TRAEs included retinopathy.[2][3] While the direct molecular cause of these adverse events is not definitively established in the available literature, toxicities in targeted therapies can arise from on-target inhibition in non-tumorous tissues or from off-target effects. Without specific preclinical off-target data, any link is speculative.
Troubleshooting Guide for Unexpected Experimental Outcomes
Researchers using LTT-462 in preclinical models may encounter unexpected results. This guide provides a framework for investigating such outcomes.
Issue 1: Unexpected Cell Viability or Proliferation Results
Scenario: You observe unexpected resistance or sensitivity in your cell line, or the IC50 value is significantly different from what might be expected for an ERK inhibitor.
Possible Causes & Troubleshooting Steps:
-
On-Target Pathway Adaptation:
-
Problem: Cells may adapt to ERK inhibition through feedback loops or activation of parallel signaling pathways.
-
Experimental Protocol:
-
Western Blot Analysis: Perform a time-course experiment (e.g., 0, 2, 6, 24, 48 hours) treating your cells with LTT-462. Probe for key proteins in the MAPK pathway (e.g., p-ERK, total ERK, p-MEK, p-RSK) and parallel pathways (e.g., p-AKT, total AKT in the PI3K/AKT pathway). An increase in p-AKT, for example, could indicate pathway crosstalk and a mechanism of resistance.
-
Phospho-Kinase Array: To broadly screen for compensatory signaling, use a phospho-kinase array to compare the phosphorylation status of multiple kinases in LTT-462-treated versus control cells.
-
-
-
Potential Off-Target Effects:
-
Problem: LTT-462 might be inhibiting other kinases or proteins that influence cell viability, leading to unexpected toxicity or lack of effect.
-
Experimental Protocol:
-
Kinase Profiling: If unexpected results are consistently observed, consider profiling LTT-462 against a broad panel of kinases in a cell-free biochemical assay. This service is commercially available from several vendors.
-
Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment. For example, if you hypothesize that LTT-462 is inhibiting a pro-survival kinase "X", try to overexpress a constitutively active form of kinase "X" to see if it rescues the cells from LTT-462-induced death.
-
-
Issue 2: Unexplained In Vivo Toxicity in Animal Models
Scenario: You observe unexpected toxicity in your animal model (e.g., weight loss, organ-specific toxicity) that is not readily explained by ERK inhibition alone.
Possible Causes & Troubleshooting Steps:
-
On-Target Toxicity in Normal Tissues:
-
Problem: The MAPK/ERK pathway is crucial for the function of many normal tissues. The observed toxicity might be an on-target effect.
-
Experimental Protocol:
-
Histopathology and Immunohistochemistry (IHC): Collect tissues from treated and control animals, particularly the organs showing signs of toxicity. Perform H&E staining to assess tissue morphology. Use IHC to stain for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as p-ERK to confirm target engagement in that tissue.
-
-
-
Potential Off-Target Mediated Toxicity:
-
Problem: The toxicity could be due to LTT-462 inhibiting an unrelated target that is critical for the function of the affected organ.
-
Experimental Protocol:
-
Literature Search: Research the functions of kinases that are structurally similar to ERK or are known to be inhibited by other kinase inhibitors that induce similar toxicities.
-
In Vitro Toxicity Assays: Use primary cells from the affected organ (e.g., primary retinal cells if observing eye-related toxicity) to test the direct cytotoxic effects of LTT-462 in vitro.
-
-
Visualizing Experimental Logic and Pathways
Signaling Pathway: On-Target Action of LTT-462
Caption: Intended on-target effect of LTT-462 on the MAPK signaling pathway.
Experimental Workflow: Troubleshooting Unexpected Cell Viability
Caption: Logical workflow for investigating unexpected cell viability results with LTT-462.
References
Cell line-specific responses to Rineterkib hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rineterkib hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as LTT-462 or ERK-IN-1, is an orally bioavailable small molecule inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1] It also possesses inhibitory activity against RAF kinases.[1] this compound functions by binding to and inhibiting ERK1/2, which are key downstream components of the MAPK/ERK signaling pathway. This pathway, when constitutively activated by mutations in genes such as BRAF or KRAS, plays a crucial role in promoting tumor cell proliferation, differentiation, and survival. By inhibiting ERK1/2, this compound aims to block these pro-cancerous signals.[1]
Q2: In which cancer types or cell lines is this compound expected to be most active?
This compound is particularly relevant for the treatment of proliferative diseases characterized by activating mutations in the MAPK pathway.[1] Preclinical studies have indicated its potential in cancers such as:
-
KRAS-mutant Non-Small Cell Lung Cancer (NSCLC)
-
BRAF-mutant NSCLC
-
KRAS-mutant pancreatic cancer
-
KRAS-mutant colorectal cancer (CRC)[1]
-
BRAF-mutant melanoma
The sensitivity of a specific cell line to this compound will likely depend on its genetic background and the degree to which it relies on the MAPK pathway for survival and proliferation.
Troubleshooting Guides
Cell Viability Assays
Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density is used for each experiment. Overly confluent or sparse cultures can respond differently to the drug.
-
Drug Stability and Storage: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Assay Duration: The duration of drug exposure can significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.
-
Choice of Assay: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters. Ensure you are using the most appropriate assay for your cell line and experimental goals. For instance, colorimetric assays like MTT measure metabolic activity, while luminescent assays like CellTiter-Glo measure ATP levels, which can be a more direct indicator of cell viability.
-
Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity (e.g., by STR profiling).
Q4: My IC50 values for this compound seem higher than expected based on the literature. What should I check?
-
Mutation Status of Cell Lines: Confirm the BRAF, KRAS, or other relevant MAPK pathway mutation status of your cell lines. Cell lines without these activating mutations may be inherently less sensitive to ERK pathway inhibition.
-
Drug Activity: To confirm the activity of your this compound stock, you can perform a Western blot to check for the inhibition of phosphorylated ERK (p-ERK) at various concentrations. A lack of p-ERK inhibition would suggest a problem with the compound.
-
Cell Culture Conditions: Ensure that the cell culture medium and supplements are consistent and not interfering with the drug's activity.
Western Blotting
Q5: I am not seeing a clear decrease in phosphorylated ERK (p-ERK) levels after treating cells with this compound. What could be the problem?
-
Antibody Quality: Ensure that your primary antibodies for both p-ERK and total ERK are validated for Western blotting and are working correctly. Include positive and negative controls in your experiment.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Time Course of Treatment: The inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition.
-
Drug Concentration: Ensure you are using a sufficient concentration of this compound. It may be necessary to perform a dose-response experiment to determine the effective concentration for p-ERK inhibition in your specific cell line.
Apoptosis and Cell Cycle Assays
Q6: I am not observing a significant increase in apoptosis after this compound treatment. What should I consider?
-
Cytostatic vs. Cytotoxic Effects: this compound might be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in your cell line at the concentrations and time points tested.
-
Assay Sensitivity: Ensure your apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough to detect subtle changes.
-
Time Point of Analysis: Apoptosis is a dynamic process. A time-course experiment is recommended to identify the optimal window for detecting apoptosis.
-
Cell Cycle Arrest: The primary effect of this compound might be cell cycle arrest. Analyze the cell cycle distribution to see if there is an accumulation of cells in a specific phase (e.g., G1).
Q7: How can I troubleshoot my cell cycle analysis experiment?
-
Cell Fixation: Proper cell fixation (e.g., with cold 70% ethanol) is critical for obtaining high-quality DNA content histograms.
-
Cell Staining: Ensure complete and stoichiometric staining of DNA with a fluorescent dye like propidium iodide (PI) or DAPI. RNase treatment is often necessary to avoid staining of double-stranded RNA.
-
Flow Cytometer Settings: Optimize the flow cytometer settings (laser power, detector voltages) to ensure proper separation of the G1, S, and G2/M peaks.
-
Data Analysis: Use appropriate software for cell cycle analysis to accurately quantify the percentage of cells in each phase.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | NRAS Status | IC50 (µM) |
| A375 | Melanoma | V600E | WT | WT | 0.1 |
| SK-MEL-28 | Melanoma | V600E | WT | WT | 0.2 |
| HCT116 | Colorectal Cancer | WT | G13D | WT | 0.5 |
| SW620 | Colorectal Cancer | WT | G12V | WT | 0.8 |
| A549 | Lung Cancer | WT | G12S | WT | >10 |
| SK-MEL-2 | Melanoma | WT | WT | Q61R | 0.3 |
| Panc-1 | Pancreatic Cancer | WT | G12D | WT | 1.2 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for p-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Rineterk-ib hydrochloride for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: General experimental workflow for characterizing Rineterkib.
Caption: Troubleshooting logic for common experimental issues.
References
Mitigating side effects of Rineterkib hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rineterkib hydrochloride in animal studies. The information aims to help mitigate potential side effects and ensure the successful execution of preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable inhibitor of ERK1 and ERK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently overactive in various cancers due to mutations in genes like BRAF and KRAS, leading to uncontrolled cell proliferation and survival.[1][2] By inhibiting ERK1/2, this compound aims to block this signaling cascade and thereby inhibit tumor growth.[1]
Q2: What are the potential side effects of this compound in animal studies?
While specific preclinical toxicology data for this compound is not extensively published, potential side effects can be inferred from its mechanism of action and data from other ERK inhibitors. As the MAPK pathway is crucial for the homeostasis of various tissues, on-target inhibition can lead to adverse effects. Based on clinical and preclinical data for other ERK inhibitors like Ulixertinib, Ravoxertinib, and Temuterkib, researchers should be vigilant for the following potential side effects in animal models:
-
Dermatological: Skin rash is a common finding with MAPK pathway inhibitors.[3][4]
-
Gastrointestinal: Diarrhea, nausea, and vomiting are frequently reported.[3][4]
-
General: Fatigue, decreased activity, and weight loss may occur.[3][4][5]
-
Neurological: While less common, neurotoxicity has been observed with some ERK inhibitors in certain animal models.[6]
-
Renal: Increased creatinine and, in severe cases, renal failure have been reported as dose-limiting toxicities in clinical trials of some ERK inhibitors.[7]
Q3: At what doses have other ERK inhibitors been tested in preclinical studies?
Dosing varies significantly based on the specific inhibitor, animal model, and study objective. The following table summarizes some reported dosing information for other ERK inhibitors.
| Inhibitor | Animal Model | Dose | Observed Effects/Context |
| Ulixertinib (BVD-523) | Mice | 5, 25, 50, 100, or 150 mg/kg, orally, twice daily | No associated weight loss, indicating good tolerability at these doses in an efficacy study.[5][8] |
| Ravoxertinib (GDC-0994) | Mice | 10 mg/kg, orally | Sufficient to achieve target coverage for at least 8 hours in an in vivo cancer model.[9] |
| Temuterkib (LY3214996) | Mice | 100 mg/kg, orally | Well-tolerated in a tumor xenograft model.[10][11] |
Troubleshooting Guides
Issue 1: Dermatological Abnormalities (e.g., Rash, Xerosis)
Q: My animals are developing a skin rash after treatment with this compound. What should I do?
A: Skin toxicities are a known class effect of MAPK pathway inhibitors.
Possible Cause:
-
On-target inhibition: The ERK pathway is involved in maintaining skin homeostasis. Inhibition can disrupt this balance, leading to inflammatory reactions.
Troubleshooting Steps:
-
Document and Score: Carefully document the onset, location, and severity of the rash. Use a standardized scoring system (see Experimental Protocols section) to objectively track changes over time.
-
Supportive Care:
-
Ensure animals have clean bedding to prevent secondary infections.
-
Consider providing softened or moistened food if the rash is near the mouth and causing discomfort during eating.
-
Consult with a veterinarian about the potential use of topical emollients to soothe the skin, ensuring they do not interfere with the experimental outcomes.
-
-
Dose Modification: If the rash is severe and associated with significant distress or weight loss, consider a dose reduction or a temporary interruption of dosing, if the study design permits.
Issue 2: Gastrointestinal Distress (e.g., Diarrhea, Weight Loss)
Q: My animals are experiencing diarrhea and losing weight. How can I manage this?
A: Gastrointestinal issues are common with orally administered kinase inhibitors.
Possible Causes:
-
On-target effect: The ERK pathway is important for the renewal of the gastrointestinal epithelium.
-
Local irritation: The compound formulation may cause direct irritation to the GI tract.
Troubleshooting Steps:
-
Monitor Hydration: Dehydration is a primary concern with diarrhea. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes, lethargy).
-
Supportive Care:
-
Provide a hydration source, such as a hydrogel or an electrolyte solution, in addition to regular water.
-
Ensure easy access to food and consider providing a more palatable, high-calorie diet to counteract weight loss.
-
-
Stool Monitoring: Observe and record the consistency of the feces daily.
-
Dose and Formulation Review:
-
If severe, consider a dose reduction.
-
Evaluate the vehicle used for administration. If an irritant is suspected, consult with a formulation specialist about alternative, more inert vehicles.
-
Issue 3: Neurological Signs (e.g., Ataxia, Lethargy)
Q: I've observed lethargy and a lack of coordination in some of my treated animals. What does this signify?
A: While less common, neurotoxicity has been reported with some ERK inhibitors.
Possible Causes:
-
Off-target effects: The inhibitor may be acting on other kinases in the central nervous system.
-
On-target effects: The ERK pathway plays a role in neuronal function.
-
General malaise: Severe systemic toxicity can manifest as lethargy.
Troubleshooting Steps:
-
Systematic Observation: Perform a simple functional observational battery (see Experimental Protocols section) to systematically assess neurological function. This can include observing gait, righting reflex, and general activity levels.
-
Rule out Other Causes: Ensure the observed signs are not secondary to other toxicities like severe dehydration or malnutrition.
-
Dose-Response Assessment: Determine if the severity of the neurological signs is dose-dependent.
-
Consult a Specialist: If neurotoxicity is suspected, it is crucial to consult with a veterinary pathologist or toxicologist to consider appropriate next steps, which may include specialized tissue analysis.
Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Rodents
Objective: To provide a standardized method for observing and scoring common toxicities in rodents treated with this compound.
Materials:
-
Body weight scale
-
Observation log
-
Scoring rubrics (see below)
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Record the body weight and perform a baseline clinical observation for each animal before the first dose.
-
Daily Observations:
-
Body Weight: Record the body weight of each animal daily. A weight loss of >15-20% from baseline is a common endpoint and requires intervention.
-
Clinical Signs: Observe each animal for general appearance, posture, and behavior. Note any signs of lethargy, piloerection, or hunched posture.
-
Dermatological Scoring: Use a scale from 0 to 4 to score skin rashes (0 = normal, 1 = mild erythema, 2 = moderate erythema with some scaling, 3 = severe erythema and scaling, 4 = ulceration).
-
Gastrointestinal Scoring: Score diarrhea based on fecal consistency (0 = normal, well-formed pellets; 1 = soft pellets; 2 = loose, unformed stool; 3 = watery diarrhea).
-
-
Frequency: Perform observations at least once daily. For the first few days of a new dosing regimen, or if toxicity is observed, increase the frequency of observations.
Protocol 2: Basic Functional Observational Battery (FOB)
Objective: To screen for overt signs of neurotoxicity.
Procedure:
-
Home Cage Observation: Observe the animal's spontaneous activity, posture, and any abnormal movements (e.g., tremors, circling) for 1-2 minutes.
-
Open Field Assessment: Place the animal in a clean, open-field arena for 3-5 minutes. Observe its gait and coordination. Look for ataxia (staggering), dragging of limbs, or abnormal walking patterns.
-
Righting Reflex: Gently place the animal on its back. A healthy animal will immediately right itself (turn back onto its feet). Record the time it takes to do so.
Visualizations
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Rineterkib HCl.
Caption: General experimental workflow for a preclinical toxicity study.
References
- 1. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rineterkib Hydrochloride and Other ERK Inhibitors in Melanoma
For Researchers, Scientists, and Drug Development Professionals
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of tumor cell proliferation, differentiation, and survival in melanoma. Constitutive activation of this pathway, frequently driven by mutations in BRAF and NRAS, is a hallmark of the disease. While inhibitors targeting BRAF and MEK have demonstrated significant clinical benefit, the development of resistance, often through reactivation of the terminal kinase ERK, remains a major challenge. This has spurred the development of direct ERK1/2 inhibitors. This guide provides a comparative overview of rineterkib hydrochloride and other notable ERK inhibitors in the context of melanoma, based on available preclinical and clinical data.
The ERK Signaling Pathway in Melanoma
The RAS-RAF-MEK-ERK cascade is a key signaling pathway that regulates cell growth and survival. In a significant portion of melanomas, mutations in BRAF or NRAS lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation. ERK1 and ERK2 are the final kinases in this cascade, and their inhibition presents a logical therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors.
Figure 1: Simplified ERK signaling pathway in melanoma and points of therapeutic intervention.
Preclinical Activity of ERK Inhibitors in Melanoma Cell Lines
Direct comparative studies of this compound against other ERK inhibitors in a comprehensive panel of melanoma cell lines are limited in the public domain. However, available data for individual agents provide insights into their potential efficacy.
| Inhibitor | Melanoma Cell Line | Mutation Status | IC50 (Cell Proliferation) | IC50 (Pathway Inhibition) | Reference |
| Rineterkib (LTT462) | WM793 | BRAF V600E | Not Reported | AC50 = 0.066 µM (ERK2 activity) | [1] |
| Ulixertinib (BVD-523) | A375 | BRAF V600E | 180 nM | pERK IC50 = 4.1 µM; pRSK IC50 = 0.14 µM | [2] |
| Ravoxertinib (GDC-0994) | A375 | BRAF V600E | Not Reported | pERK IC50 = 0.086 µM; pRSK IC50 = 0.14 µM | [3] |
| SCH722984 | M238 | BRAF V600E | ~500 nM | - | [4] |
| SCH722984 | M792 | BRAF V600E | ~500 nM | - | [4] |
Note: IC50/AC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect. Differences in experimental conditions can influence these values.
Clinical Evaluation of ERK Inhibitors in Melanoma
Clinical data for single-agent this compound in melanoma is not yet mature. Early phase studies have primarily focused on its use in combination therapies. Other ERK inhibitors have progressed further in clinical development, with mixed results.
| Inhibitor | Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| Rineterkib (LTT462) | NCT02711345 | I | Advanced solid tumors with MAPK pathway alterations | Limited single-agent activity; best overall response was stable disease. An ongoing study is evaluating it in combination with a RAF inhibitor in NSCLC and melanoma. | [5] |
| Ulixertinib (BVD-523) | NCT01781429 | I | Advanced solid tumors with MAPK pathway mutations | Encouraging antitumor activity in patients with BRAF-mutant melanoma refractory to prior BRAF/MEK inhibition. | [6] |
| Ulixertinib (BVD-523) | NCT03417739 | II | Metastatic uveal melanoma | Did not demonstrate significant activity. | [7] |
| Ravoxertinib (GDC-0994) | Not specified | I | Advanced solid tumors | Showed an acceptable safety and pharmacodynamic profile. BRAF mutant cancer cells were particularly sensitive. | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below is a representative protocol for an in vitro cell viability assay, a common method for assessing the anti-proliferative effects of kinase inhibitors.
In Vitro Cell Viability (MTS/Resazurin Assay)
This protocol outlines a general procedure for determining the effect of ERK inhibitors on the viability of melanoma cell lines.
Figure 2: General experimental workflow for an in vitro cell viability assay.
Materials:
-
Melanoma cell lines (e.g., A375, WM793)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear or black-walled tissue culture plates
-
ERK inhibitors (this compound, Ulixertinib, etc.) dissolved in DMSO
-
MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or Resazurin-based reagent
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Harvest and count melanoma cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ERK inhibitors in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
For MTS assay: Add 20 µL of the MTS reagent to each well.
-
For Resazurin assay: Add 10 µL of the resazurin reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm for the MTS assay or fluorescence (e.g., 560 nm excitation/590 nm emission) for the resazurin assay using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
Directly inhibiting ERK1/2 is a promising therapeutic strategy for melanoma, particularly in the context of resistance to BRAF and MEK inhibitors. While preclinical data for established ERK inhibitors like ulixertinib and ravoxertinib demonstrate their potential in BRAF-mutant melanoma cell lines, comprehensive and comparative data for this compound in this specific malignancy are still emerging. The limited single-agent clinical activity of rineterkib observed in a phase I study of various solid tumors highlights the potential need for combination strategies, which are currently under investigation. Further preclinical studies directly comparing the potency and efficacy of rineterkib with other ERK inhibitors in a broad panel of melanoma models, along with mature clinical trial data, will be crucial to fully delineate its therapeutic potential for patients with melanoma.
References
- 1. New ERK2 inhibitors disclosed in Novartis patent | BioWorld [bioworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/46853 [onderzoekmetmensen.nl]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of ripretinib in patients with KIT-altered metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Rineterkib and Trametinib for the Treatment of Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, mechanism of action, and experimental data for two targeted therapies in the context of non-small cell lung cancer (NSCLC): Rineterkib, an investigational ERK1/2 inhibitor, and Trametinib, an approved MEK1/2 inhibitor. This document synthesizes available preclinical and clinical data to support research and development efforts in oncology.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both Rineterkib and Trametinib are inhibitors of the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. This signaling cascade is critical for regulating cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers, including NSCLC.[1][2] However, the two drugs target different key kinases within this cascade.
-
Trametinib is a reversible, selective inhibitor of MEK1 and MEK2.[1][3][4] By blocking MEK, Trametinib prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2, thereby inhibiting the signaling required for tumor cell proliferation.[3][5]
-
Rineterkib is an orally available inhibitor that targets the final kinases in the cascade, ERK1 and ERK2.[6][7] By directly inhibiting ERK, it prevents the activation of numerous downstream substrates involved in tumor cell proliferation and survival.[6] Some evidence also suggests Rineterkib can inhibit RAF kinases.[7][8]
The distinct targeting points of these inhibitors within the same critical pathway are visualized below.
Efficacy in Non-Small Cell Lung Cancer
The clinical development of Rineterkib is in its early stages, with data emerging from Phase I trials. Trametinib, in contrast, has established efficacy in combination with the BRAF inhibitor Dabrafenib for BRAF V600E-mutant NSCLC, leading to its regulatory approval.[9]
Both agents have been evaluated in combination with RAF inhibitors to achieve a more comprehensive blockade of the MAPK pathway. A key Phase Ib study (NCT02974083) provides a direct, albeit early-stage, comparison of the two drugs when combined with the pan-RAF inhibitor naporafenib.[10][11]
Table 1: Comparative Efficacy of Rineterkib vs. Trametinib in Combination with Naporafenib in NSCLC
| Efficacy Metric | Naporafenib + Rineterkib | Naporafenib + Trametinib | Patient Population | Data Source |
|---|---|---|---|---|
| Partial Response (PR) | 3 patients (1 KRAS-mutant, 2 BRAFnon-V600-mutant) | 2 patients (both KRAS-mutant) | Advanced/metastatic KRAS- or BRAF-mutant NSCLC | [10] |
| Overall Antitumor Activity | Limited | Limited | Advanced/metastatic KRAS- or BRAF-mutant NSCLC |[10] |
Table 2: Efficacy of Trametinib in Combination with Dabrafenib in BRAF V600E-Mutant NSCLC
| Efficacy Metric | Value | Patient Population | Data Source |
|---|---|---|---|
| Objective Response Rate (ORR) | 63% | Previously treated | [9][12] |
| Objective Response Rate (ORR) | 64% | Treatment-naïve | [13] |
| Median Progression-Free Survival (PFS) | 9.7 months | Previously treated | [12] |
| Median Duration of Response (DoR) | 12.6 months | Previously treated | [9] |
| Median Overall Survival (OS) | 18.2 months | Previously treated | [13] |
| Median Overall Survival (OS) | 17.3 months | Treatment-naïve |[13] |
Preclinical studies provide foundational evidence of the antitumor activity of these compounds.
-
Rineterkib : In a Calu-6 human NSCLC subcutaneous xenograft mouse model, Rineterkib administered orally at 50 or 75 mg/kg significantly reduced tumor volume.[7][8]
-
Trametinib : In vitro and in vivo studies have demonstrated that Trametinib inhibits the cell growth of various BRAF V600 mutation-positive tumors.[5] It has also been shown to radiosensitize KRAS-mutant NSCLC cells.[14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key studies cited.
-
Study Design : A first-in-human, Phase Ib, open-label, dose-escalation and dose-expansion study.[10]
-
Patient Population : Patients with advanced or metastatic NSCLC with activating KRAS or BRAF mutations.[10]
-
Treatment Arms :
-
Primary Objectives : To determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE) and to evaluate safety and tolerability.[10]
-
Secondary Objectives : To assess preliminary antitumor activity (per RECIST 1.1) and pharmacodynamics.[10]
-
Results : The RDEs were established as naporafenib 400 mg BID plus Rineterkib 200 mg QD, and naporafenib 200 mg BID plus Trametinib 1 mg QD.[10] The most frequent grade ≥3 treatment-related adverse event was increased lipase (7.9%) for the Rineterkib combination and rash (19.1%) for the Trametinib combination.[10][11]
-
Animal Model : Mice bearing Calu-6 human NSCLC subcutaneous xenograft tumors.[7][8]
-
Treatment Groups : Vehicle control; Rineterkib (50 mg/kg); Rineterkib (75 mg/kg).[7]
-
Administration : Oral (p.o.), administered either daily (qd) or every other day (q2d) for 27 days.[7][8]
-
Primary Endpoint : Tumor volume reduction compared to the control group.[7]
-
Result : Rineterkib treatment led to a significant reduction in tumor volume.[7][8]
Summary and Future Directions
Trametinib, in combination with Dabrafenib, is an established and effective standard of care for patients with BRAF V600E-mutant NSCLC.[13] Its mechanism as a MEK1/2 inhibitor is well-characterized.
Rineterkib presents an alternative strategy by targeting the terminal kinases ERK1/2 in the MAPK pathway. Early clinical data in combination with a RAF inhibitor shows preliminary signs of antitumor activity in both KRAS- and BRAF-mutant NSCLC, though this activity was described as limited.[10] Its distinct target may offer advantages in overcoming resistance mechanisms that can emerge with MEK inhibition.
Direct comparative data remains limited. The Phase Ib study with naporafenib suggests both combination strategies have acceptable but different safety profiles and limited efficacy.[10] Further clinical investigation, particularly in randomized trials, is necessary to delineate the relative efficacy of ERK inhibition versus MEK inhibition and to identify the patient populations most likely to benefit from each approach. The development of Rineterkib and similar ERK inhibitors remains a promising area of research for tumors dependent on the MAPK signaling pathway.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trametinib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fda.gov [fda.gov]
- 10. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. onclive.com [onclive.com]
- 13. Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutant LKB1 Confers Enhanced Radiosensitization in Combination with Trametinib in KRAS-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Sensitivity to Rineterkib Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the predictive biomarkers for sensitivity to targeted therapies is paramount for advancing precision oncology. This guide provides a comprehensive comparison of Rineterkib hydrochloride, an orally available ERK1/2 inhibitor, with other therapeutic alternatives, supported by experimental data to aid in identifying patient populations most likely to respond to treatment.
This compound (also known as LTT462 or ERK-IN-1) is a potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[1][2][3] Dysregulation of this pathway, often driven by activating mutations in genes such as BRAF and KRAS, is a hallmark of numerous cancers.[2][3] Rineterkib has shown preclinical activity in various cancer models, including those with KRAS and BRAF mutations.[2][3] This guide delves into the biomarkers that may predict sensitivity to Rineterkib and compares its performance with other ERK1/2 inhibitors and alternative therapeutic strategies.
The MAPK Signaling Pathway and the Role of ERK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, survival, and apoptosis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which, through a series of phosphorylation events involving RAS, RAF, and MEK, ultimately leads to the activation of ERK1/2. Activated ERK1/2 then phosphorylates a multitude of downstream substrates, including transcription factors, leading to changes in gene expression that promote cell growth and survival.
References
A Comparative Analysis of Rineterkib's Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating the ERK1/2 Inhibitor Rineterkib in Advanced Preclinical Models.
This guide provides a comparative analysis of the preclinical efficacy of Rineterkib (also known as LTT462), a potent and selective inhibitor of ERK1/2 and RAF, in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. Understanding the differential effects of Rineterkib in these distinct culture systems is crucial for accurately predicting its therapeutic potential and elucidating mechanisms of drug resistance.
Introduction to Rineterkib
Rineterkib is an orally bioavailable small molecule that targets the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway that is frequently dysregulated in a wide array of human cancers.[1][2][3][4] By inhibiting ERK1 and ERK2, the terminal kinases in this pathway, Rineterkib effectively blocks downstream signaling events that drive tumor cell proliferation, survival, and differentiation.[1][2][3] Preclinical studies have demonstrated its potent anti-proliferative effects in various cancer cell lines and in vivo xenograft models, particularly those harboring BRAF or RAS mutations.[1][5] Rineterkib is currently under investigation in clinical trials for the treatment of solid tumors and myelofibrosis.[2][6][7]
The Importance of 3D Cell Cultures in Drug Discovery
While 2D cell cultures have been a cornerstone of cancer research, they often fail to recapitulate the complex microenvironment of a solid tumor.[8][9] In contrast, 3D cell culture models, such as spheroids, better mimic the cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and gene expression profiles observed in vivo.[8][9] Consequently, 3D models often reveal differences in drug sensitivity and resistance mechanisms that are not apparent in 2D systems.[10][11][12] For inhibitors of the MAPK pathway, the transition to a 3D environment can lead to altered signaling dynamics and a reduction in drug efficacy.[2][3][5][7]
Comparative Efficacy of Rineterkib: 2D vs. 3D Models
While direct comparative studies on Rineterkib in 2D versus 3D cultures are not yet extensively published, based on findings for other ERK inhibitors and the known characteristics of 3D culture systems, a hypothetical comparative dataset is presented below to illustrate the expected outcomes. It is anticipated that cancer cell spheroids will exhibit increased resistance to Rineterkib compared to the same cells grown in a monolayer.
Table 1: Comparative IC50 Values of Rineterkib in 2D and 3D Cultures
| Cell Line | Cancer Type | Culture Model | Rineterkib IC50 (nM) | Fold Change (3D/2D) |
| HCT116 | Colorectal Carcinoma | 2D Monolayer | 150 | \multirow{2}{}{4.7} |
| 3D Spheroid | 700 | |||
| A375 | Malignant Melanoma | 2D Monolayer | 80 | \multirow{2}{}{5.6} |
| 3D Spheroid | 450 | |||
| Calu-6 | Non-Small Cell Lung Cancer | 2D Monolayer | 220 | \multirow{2}{*}{3.9} |
| 3D Spheroid | 850 |
Note: The data presented in this table is illustrative and based on typical results observed for MAPK pathway inhibitors in comparative 2D vs. 3D studies. Actual values would need to be determined experimentally.
Table 2: Apoptotic Response to Rineterkib Treatment (1 µM)
| Cell Line | Culture Model | % Apoptotic Cells (Caspase-3/7 Activity) |
| HCT116 | 2D Monolayer | 65% |
| 3D Spheroid | 30% | |
| A375 | 2D Monolayer | 72% |
| 3D Spheroid | 38% |
Note: This data is hypothetical and represents the expected trend of reduced apoptosis induction in 3D spheroids compared to 2D monolayers upon treatment with an ERK inhibitor.
Signaling Pathway Analysis: Attenuation of Target Inhibition in 3D Models
The MAPK signaling pathway is subject to complex feedback loops and crosstalk with other pathways, such as the PI3K/AKT pathway. These interactions can be significantly altered in a 3D environment, often leading to adaptive resistance. It is common to observe a less sustained inhibition of phosphorylated ERK (p-ERK) in 3D spheroids compared to 2D cultures when treated with an ERK inhibitor.
Caption: The MAPK signaling cascade and the inhibitory action of Rineterkib on RAF and ERK1/2.
Experimental Protocols
To facilitate the comparative analysis of Rineterkib, detailed methodologies for key experiments are provided below.
2D and 3D Cell Culture
-
2D Monolayer Culture: Cells are seeded in standard flat-bottom tissue culture plates and allowed to adhere and proliferate as a single layer.
-
3D Spheroid Culture (Liquid Overlay Technique):
-
Coat the wells of a 96-well plate with a non-adherent surface (e.g., poly-HEMA or commercially available ultra-low attachment plates).
-
Seed a defined number of cells (e.g., 2,000 - 5,000 cells/well) in culture medium.
-
Centrifuge the plate at low speed to facilitate initial cell aggregation.
-
Incubate for 3-5 days to allow for the formation of compact spheroids.
-
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Prepare 2D and 3D cultures in 96-well plates and treat with a dose range of Rineterkib for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[11][13][14]
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.[14]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Culture and treat 2D and 3D models with Rineterkib for 48 hours.
-
Equilibrate plates to room temperature.
-
Add Caspase-Glo® 3/7 3D Reagent to each well (equal volume to the culture medium).[10]
-
Mix by shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence to determine caspase activity.
Western Blot Analysis for Pathway Modulation
This technique is used to measure the levels of total and phosphorylated proteins in a signaling pathway.
-
Culture and treat 2D and 3D models with Rineterkib for the desired time points (e.g., 2, 8, 24 hours).
-
For 3D spheroids, harvest and wash with ice-cold PBS.
-
Lyse the cells or spheroids in RIPA buffer containing protease and phosphatase inhibitors. Spheroids may require mechanical disruption.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total-ERK, phospho-ERK (Thr202/Tyr204), total-AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
Caption: Workflow for the comparative analysis of Rineterkib in 2D and 3D cell culture models.
Logical Framework for Analysis
Caption: Logical framework for interpreting the results of the 2D vs. 3D comparative analysis.
Conclusion
The transition from 2D to 3D cell culture models is a critical step in the preclinical evaluation of targeted therapies like Rineterkib. While 2D cultures provide a valuable initial screen, 3D spheroids offer a more nuanced understanding of drug efficacy, highlighting potential resistance mechanisms that may be encountered in a clinical setting. By employing the experimental protocols and analytical framework outlined in this guide, researchers can generate robust and more predictive data to guide the further development of Rineterkib and other MAPK pathway inhibitors. This comparative approach is essential for bridging the gap between in vitro findings and in vivo outcomes, ultimately accelerating the delivery of effective cancer therapies to patients.
References
- 1. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 3D Assay [promega.kr]
- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 12. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Rineterkib Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the proper disposal of Rineterkib hydrochloride, a potent ERK1/2 inhibitor used in research. Due to its potential cytotoxic properties, stringent adherence to these procedures is necessary to ensure personnel safety and environmental protection. These protocols are based on established guidelines for the disposal of hazardous and cytotoxic chemical waste.
I. Immediate Safety Precautions
All handling and disposal of this compound and its contaminated materials must be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Minimum Required PPE:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat should be worn.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form to prevent inhalation.
II. Waste Segregation and Containerization
Proper segregation of waste is the most critical step in the disposal process. Under no circumstances should this compound waste be mixed with regular trash, biomedical waste (unless designated for incineration), or other chemical waste streams.
| Waste Type | Container Requirement | Labeling |
| Solid Waste | A dedicated, leak-proof, and puncture-resistant container, clearly marked for cytotoxic waste. This is often a yellow or red container with the cytotoxic symbol. | "Hazardous Waste," "Cytotoxic Waste," "this compound," and the appropriate hazard symbols. |
| Liquid Waste | A dedicated, sealed, and shatterproof container (plastic is preferred) compatible with the solvent used (e.g., DMSO). The container must be kept closed when not in use. | "Hazardous Waste," "Cytotoxic Waste," "this compound in [Solvent Name]," and the appropriate hazard symbols. |
| Sharps | An approved, puncture-proof sharps container specifically designated for cytotoxic sharps. This is typically a red container. | "Hazardous Sharps Waste," "Cytotoxic," and the biohazard symbol. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in the solid cytotoxic waste container. Non-disposable glassware must be decontaminated before reuse (see Section IV). | N/A |
| Contaminated PPE | All used gloves, gowns, and other disposable PPE must be placed in the solid cytotoxic waste container. | N/A |
III. Step-by-Step Disposal Protocol
-
Preparation: Before beginning any procedure that will generate this compound waste, ensure all necessary, correctly labeled waste containers are accessible within the immediate work area, such as a chemical fume hood.
-
Handling Solid this compound:
-
Weigh and handle the powder exclusively within a chemical fume hood or other ventilated enclosure.
-
Use dedicated spatulas and weigh boats.
-
Dispose of any contaminated items (e.g., weigh paper, wipes) directly into the designated solid cytotoxic waste container.
-
-
Handling Liquid Solutions:
-
Conduct all dilutions and aliquoting of this compound solutions within a chemical fume hood.
-
Collect all waste solutions, including from rinsing glassware, into the designated liquid cytotoxic waste container.
-
Do not dispose of any this compound solution down the drain.
-
-
Disposing of Contaminated Items:
-
Place all contaminated disposable items, such as pipette tips, serological pipettes, and microfuge tubes, directly into the solid cytotoxic waste container.
-
Contaminated sharps (needles, syringes, glass Pasteur pipettes) must be placed directly into the cytotoxic sharps container without recapping.
-
-
Final Steps and Storage:
-
Securely close all waste containers after use.
-
Wipe the exterior of the waste containers with a suitable deactivating agent (if available and validated) or 70% ethanol to remove any external contamination.
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked, secure, and away from incompatible chemicals.
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest and transportation. Disposal must be carried out by a licensed hazardous waste management company, typically via high-temperature incineration.
-
IV. Decontamination of Non-Disposable Items
For non-disposable items like glassware or magnetic stir bars, a validated decontamination procedure should be followed. If a specific procedure is not available, a general approach is to rinse the item multiple times with the solvent used to dissolve the compound (e.g., DMSO), collecting all rinsate as hazardous liquid waste. Subsequent washing with an appropriate laboratory detergent can then be performed.
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of Rineterkib HCl.
Caption: Decision pathway for contaminated lab items.
Personal protective equipment for handling Rineterkib hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Rineterkib hydrochloride, a potent inhibitor of ERK1 and ERK2.[1][2] Given its mechanism of action within the MAPK/ERK signaling pathway, which is often dysregulated in cancer, this compound should be handled with care as a potentially hazardous substance.[3][4] Adherence to strict laboratory safety protocols is essential to minimize exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent research compounds. The following table outlines the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.[5][6]
| Activity | Required Personal Protective Equipment |
| Handling solid compound (weighing, aliquoting) | - Two pairs of chemotherapy-tested gloves- Disposable gown, resistant to chemical permeation- Safety glasses with side shields or goggles- N95 or higher-rated respirator (if not handled in a containment system) |
| Preparing solutions | - Two pairs of chemotherapy-tested gloves- Disposable gown, resistant to chemical permeation- Safety glasses with side shields or goggles- Face shield if there is a splash hazard |
| Administering to animals | - Two pairs of chemotherapy-tested gloves- Disposable gown, resistant to chemical permeation- Safety glasses with side shields or goggles |
| Cleaning and decontamination | - Two pairs of chemotherapy-tested gloves- Disposable gown, resistant to chemical permeation- Safety glasses with side shields or goggles |
| Waste disposal | - Two pairs of chemotherapy-tested gloves- Disposable gown, resistant to chemical permeation- Safety glasses with side shields or goggles |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.[4]
-
The compound should be stored in a designated, clearly labeled area for potent compounds.
Handling Procedures:
-
Preparation:
-
All handling of the solid compound and preparation of solutions should be performed in a designated containment device, such as a chemical fume hood or a biological safety cabinet.
-
Before starting, ensure all necessary PPE is donned correctly.
-
Have a spill kit readily available.
-
-
Weighing:
-
Weigh the solid compound on a tared weigh paper or in a disposable container within the containment device.
-
Use dedicated spatulas and equipment. If non-disposable, decontaminate them thoroughly after use.
-
-
Solubilization:
-
This compound is soluble in DMSO.[7] Prepare stock solutions within the containment device.
-
For in vivo experiments, working solutions may be prepared using solvents like corn oil, PEG300, Tween-80, and saline, often starting from a DMSO stock solution.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Spill Management:
-
Minor Spill (within a containment device):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with absorbent pads.
-
Clean the area with a detergent solution, followed by water.[8]
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside a containment device):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Restrict access to the area.
-
Follow your institution's specific spill response procedures.[8]
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated gloves, gowns, weigh papers, and other disposable items should be collected in a dedicated, labeled hazardous waste container.[9] |
| Liquid Waste | - Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[9] |
| Sharps | - Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous materials. Do not recap needles.[9] |
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of ERK1 and ERK2, which are key components of the MAPK/ERK signaling pathway.[4] This pathway is crucial for cell proliferation, differentiation, and survival.[3]
The following diagram outlines a general workflow for handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pogo.ca [pogo.ca]
- 6. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 7. gentaur.com [gentaur.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
